Product packaging for AM966(Cat. No.:CAS No. 1228690-19-4)

AM966

Cat. No.: B605391
CAS No.: 1228690-19-4
M. Wt: 490.9 g/mol
InChI Key: WWQTWEWAPUCDDZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM966 is an orally bioavailable, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has an IC50 value of 17 nM in a calcium assay using CHO cells transfected with the human LPA1 receptor. It is selective for LPA1 over the LPA2, LPA3, LPA4, and LPA5 receptors (IC50s = 1,700, 1,600, 7,700, and 8,600 nM for LPA2-5, respectively). In vitro, this compound inhibits LPA-induced lung fibroblast cell chemotaxis (IC50 = 181 nM), increases barrier permeability, activates RhoA, and induces phosphorylation of myosin light chain and vascular endothelium cadherin (VE-cadherin). At a dose of 30 mg/kg in mice, it reduces inflammation, tissue fibrosis, and vascular permeability following bleomycin-induced lung injury. This compound also blocks amitriptyline-induced ERK1/2, CREB, and insulin growth factor-1 receptor (IGF-IR) phosphorylation in vitro.>This compound is a potent, selective, and orally active LPA receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, this compound inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA receptors. This compound reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. This compound also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23ClN2O5 B605391 AM966 CAS No. 1228690-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQTWEWAPUCDDZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153758
Record name AM-966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-19-4
Record name AM-966
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-966
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AM-966: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Initially investigated for its anti-fibrotic properties, subsequent research has revealed a more complex pharmacological profile. While it effectively inhibits LPA-stimulated downstream signaling pathways, AM-966 has also been shown to induce an unexpected increase in pulmonary endothelial permeability. This guide provides an in-depth technical overview of the core mechanism of action of AM-966, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling cascades and experimental workflows.

Core Mechanism of Action: LPA1 Antagonism

AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[1] Its primary mechanism involves the inhibition of LPA-stimulated intracellular calcium release.[1] By blocking the LPA1 receptor, AM-966 is intended to mitigate the pathological effects of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement.

Quantitative Pharmacological Data

The antagonist activity of AM-966 has been quantified across various in vitro assays, demonstrating its potency and selectivity.

ParameterAssayCell Line/SystemValueReference
IC50 LPA-stimulated intracellular calcium release---17 nM[1]
IC50 LPA1-mediated chemotaxisHuman A2058 melanoma cells138 ± 43 nM
IC50 LPA1-mediated chemotaxisIMR-90 human lung fibroblasts182 ± 86 nM
IC50 LPA1-mediated chemotaxisCHO mLPA1 cells469 ± 54 nM
IC50 LPA-induced ERK1/2 activation---3.8 ± 0.4 nM

Paradoxical Effect on Endothelial Permeability

Contrary to its expected role in promoting barrier integrity by antagonizing LPA, AM-966 has been demonstrated to increase lung microvascular endothelial permeability.[2][3][4] This effect is mediated through the activation of the RhoA signaling pathway, leading to cytoskeletal rearrangement and the disruption of endothelial cell junctions.

Signaling Pathway

AM-966, despite being an LPA1 antagonist, triggers a signaling cascade that culminates in increased endothelial permeability. This pathway involves the activation of RhoA, phosphorylation of Myosin Light Chain (MLC), and subsequent phosphorylation of Vascular Endothelial (VE)-cadherin.

AM966_Signaling_Pathway cluster_cell Endothelial Cell AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 Binds VE_cadherin VE-cadherin This compound->VE_cadherin Induces phosphorylation G_alpha Gα12/13 LPA1->G_alpha Activates RhoA_GDP RhoA-GDP (inactive) G_alpha->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Stress_fibers Stress Fiber Formation & Gap Formation pMLC->Stress_fibers pVE_cadherin p-VE-cadherin VE_cadherin->pVE_cadherin pVE_cadherin->Stress_fibers Permeability Increased Endothelial Permeability Stress_fibers->Permeability

Caption: AM-966 induced signaling pathway leading to increased endothelial permeability.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of AM-966.

Endothelial Permeability Assay (Electric Cell-Substrate Impedance Sensing - ECIS)

This assay measures the transendothelial electrical resistance (TEER) to assess the integrity of the endothelial barrier. A decrease in TEER corresponds to an increase in permeability.

Experimental Workflow:

ECIS_Workflow cluster_workflow ECIS Experimental Workflow step1 1. Seed Human Lung Microvascular Endothelial Cells (HLMVECs) on ECIS arrays step2 2. Grow cells to confluence step1->step2 step3 3. Starve cells for 3 hours step2->step3 step4 4. Treat cells with varying concentrations of AM-966 step3->step4 step5 5. Continuously measure Transendothelial Electrical Resistance (TEER) step4->step5 step6 6. Analyze TEER data to determine changes in permeability step5->step6

Caption: Workflow for measuring endothelial permeability using ECIS.

Methodology:

  • Cell Culture: Human Lung Microvascular Endothelial Cells (HLMVECs) are cultured to confluence on gold microelectrodes of an ECIS array.

  • Cell Treatment: Prior to the experiment, cells are starved for 3 hours. Subsequently, they are treated with AM-966 at various concentrations (e.g., 0.1, 1.0, and 10 µM).

  • Data Acquisition: The TEER across the endothelial monolayer is measured continuously using an ECIS system.

  • Data Analysis: A decrease in the TEER value is indicative of increased endothelial permeability. The data is often normalized to the baseline resistance before the addition of the compound.

RhoA Activation Assay (Pull-Down Assay)

This assay is used to determine the amount of active, GTP-bound RhoA in cell lysates.

Experimental Workflow:

RhoA_Activation_Workflow cluster_workflow RhoA Activation Assay Workflow step1 1. Treat HLMVECs with AM-966 (1.0 µM) for specified time points (e.g., 15 and 30 minutes) step2 2. Lyse cells and collect protein lysates step1->step2 step3 3. Incubate lysates with Rhotekin-RBD agarose beads to pull down active RhoA-GTP step2->step3 step4 4. Wash beads to remove non-specific binding step3->step4 step5 5. Elute bound proteins step4->step5 step6 6. Analyze eluted proteins by Western Blot using a RhoA-specific antibody step5->step6

Caption: Workflow for determining RhoA activation.

Methodology:

  • Cell Treatment: Confluent HLMVECs are starved for 3 hours and then treated with AM-966 (e.g., 1.0 µM) for specific durations (e.g., 15 and 30 minutes). Thrombin (1 U/mL) can be used as a positive control.

  • Lysis and Pull-Down: Cells are lysed, and the lysates are incubated with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. These beads specifically bind to the active, GTP-bound form of RhoA.

  • Western Blotting: The pulled-down proteins are then separated by SDS-PAGE and immunoblotted using a primary antibody specific for RhoA to determine the amount of activated RhoA.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, such as MLC and VE-cadherin, following treatment with AM-966.

Methodology:

  • Sample Preparation: HLMVECs are treated with AM-966, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-MLC, phospho-VE-cadherin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels are also assessed using antibodies against the non-phosphorylated forms of the proteins to ensure equal loading.

Conclusion

AM-966 is a valuable research tool for studying LPA1 receptor signaling. While it functions as a potent antagonist of LPA-induced calcium mobilization and chemotaxis, its unexpected effect of increasing endothelial permeability through a RhoA-dependent mechanism highlights the complexity of its pharmacological profile. This dual activity underscores the importance of comprehensive characterization of drug candidates to fully understand their potential therapeutic and adverse effects. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the multifaceted actions of AM-966 and other LPA1 receptor modulators.

References

AM-966: A Technical Guide to its LPA1 Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional antagonism of AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document compiles quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Affinity of AM-966

AM-966 is a potent and selective antagonist of the LPA1 receptor.[1] Its binding affinity has been primarily characterized through functional assays that measure the inhibition of LPA-induced cellular responses. The following table summarizes the key quantitative data for AM-966's activity at the LPA1 receptor.

Parameter Value Assay Type Cell Line Species Reference
IC50 17 nMInhibition of LPA-stimulated intracellular calcium releaseCHO cells stably expressing LPA1Human[1]
IC50 181 nMInhibition of LPA-induced chemotaxisIMR-90 human lung fibroblastsHuman[1]
IC50 138 ± 43 nMInhibition of LPA-mediated chemotaxisA2058 human melanoma cellsHuman
IC50 469 ± 54 nMInhibition of LPA-induced chemotaxisCHO cells stably expressing LPA1Mouse
IC50 3.8 ± 0.4 nMInhibition of LPA-induced ERK1/2 activationCHO-K1 cells expressing LPA1Not Specified

LPA1 Receptor Signaling Pathway

The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that regulate a variety of cellular processes. AM-966, as a competitive antagonist, blocks these LPA-induced signaling pathways.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors & Cellular Responses LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA LPA LPA->LPA1 Agonist AM966 AM-966 This compound->LPA1 Antagonist PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC ERK Ras-Raf-MEK-ERK Pathway Gi->ERK RhoA RhoA G1213->RhoA Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK ROCK->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: LPA1 Receptor Signaling Pathways and Point of Inhibition by AM-966.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AM-966.

Inhibition of LPA-Stimulated Intracellular Calcium Release

This assay determines the ability of AM-966 to block the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.

2. Compound Preparation:

  • A stock solution of AM-966 is prepared in DMSO.

  • Serial dilutions of AM-966 are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • An LPA agonist solution (e.g., 1-oleoyl-LPA) is prepared at a concentration that elicits a submaximal response (EC80).

3. Calcium Flux Assay:

  • The cell culture medium is removed, and the cells are washed with assay buffer.

  • Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specified time at 37°C, according to the dye manufacturer's instructions.

  • After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.

  • 100 µL of the assay buffer is added to each well.

  • The microplate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

  • The prepared dilutions of AM-966 are added to the wells, and the plate is incubated for a specified period (e.g., 10-30 minutes) at room temperature.

  • The LPA agonist solution is then added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

4. Data Analysis:

  • The increase in fluorescence upon LPA addition is calculated for each well.

  • The percentage of inhibition by AM-966 is determined relative to the response in the absence of the antagonist.

  • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inhibition of LPA-Induced Chemotaxis

This assay assesses the ability of AM-966 to inhibit the directed migration of cells towards a gradient of LPA.

1. Cell Culture:

  • IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Prior to the assay, cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal migration.

2. Chemotaxis Assay Setup:

  • A multi-well chemotaxis chamber (e.g., Boyden chamber with an 8 µm pore size polycarbonate membrane) is used.

  • The lower wells of the chamber are filled with serum-free medium containing various concentrations of LPA as the chemoattractant.

  • The serum-starved IMR-90 cells are harvested, washed, and resuspended in serum-free medium containing different concentrations of AM-966.

  • The cell suspension is then added to the upper chamber of the transwell inserts.

3. Incubation and Cell Staining:

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (e.g., 4-6 hours).

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • The migrated cells on the lower surface of the membrane are fixed and stained with a suitable stain (e.g., Diff-Quik or DAPI).

4. Data Analysis:

  • The number of migrated cells is counted in several microscopic fields for each well.

  • The percentage of inhibition of chemotaxis by AM-966 is calculated relative to the migration induced by LPA alone.

  • The IC50 value is determined from the concentration-response curve.

Experimental Workflow: Receptor Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a compound to its target receptor, a fundamental process in drug discovery.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Target Receptor) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, & Test Compound membrane_prep->incubation ligand_prep Test Compound & Radioligand Preparation ligand_prep->incubation separation Separation of Bound & Free Radioligand (e.g., Filtration) incubation->separation detection Detection of Bound Radioactivity (e.g., Scintillation Counting) separation->detection data_processing Data Processing & Calculation of % Inhibition detection->data_processing curve_fitting Non-linear Regression (Sigmoidal Dose-Response) data_processing->curve_fitting ki_calc Determination of IC50 & Ki curve_fitting->ki_calc

References

AM-966: A Technical Guide to a Potent and Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Discovered and initially characterized by Amira Pharmaceuticals, this small molecule has been instrumental in elucidating the role of the LPA1 receptor in various physiological and pathological processes, particularly in the context of fibrosis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and preclinical development of AM-966, presenting key data in a structured format for researchers and drug development professionals. The document includes detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and History

AM-966 was first described in a 2010 publication in the British Journal of Pharmacology by Swaney et al. from Amira Pharmaceuticals.[1][2] This work identified AM-966 as a novel, orally active LPA1 receptor antagonist with potential therapeutic applications in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The discovery of AM-966 was a significant step in validating the LPA1 receptor as a viable drug target for anti-fibrotic therapies. While AM-966 itself has not entered clinical trials, a structurally related compound, BMS-986202 (formerly AM152), has progressed to clinical development, underscoring the importance of this chemical series.[3] More recently, another LPA1 antagonist from Bristol Myers Squibb, admilparant (BMS-986278), has shown promising results in Phase 2 clinical trials for pulmonary fibrosis, further highlighting the therapeutic potential of targeting this pathway.

Chemical Synthesis

While the detailed step-by-step synthesis of AM-966 is not publicly available in the primary scientific literature, patents from Amira Pharmaceuticals (now part of Bristol Myers Squibb) describe the synthesis of structurally related polycyclic antagonists of lysophosphatidic acid receptors. A general synthetic approach for compounds of this class is outlined below.

General Synthetic Scheme for Related LPA1 Antagonists

Synthetic_Scheme A Starting Material A C Intermediate 1 A->C Reaction 1 B Starting Material B B->C Reaction 2 D Intermediate 2 C->D Reaction 3 E Final Compound (AM-966 analogue) D->E Reaction 4

Caption: A generalized synthetic workflow for AM-966 analogues.

Pharmacological Profile

AM-966 is characterized by its high affinity and selectivity for the human LPA1 receptor. Its pharmacological activity has been assessed through a variety of in vitro and in vivo studies.

In Vitro Activity

The potency and selectivity of AM-966 were determined using calcium flux assays in cells overexpressing different human LPA receptors.

ReceptorIC50 (nM)Assay TypeCell LineReference
LPA1 17Calcium FluxCHO cells[1]
LPA2 >10,000Calcium FluxCHO cells[1]
LPA3 >10,000Calcium FluxCHO cells[1]
LPA4 >10,000Calcium FluxCHO cells[1]
LPA5 >10,000Calcium FluxCHO cells[1]

AM-966 also demonstrated potent inhibition of LPA-induced fibroblast chemotaxis, a key process in the pathogenesis of fibrosis.

ParameterIC50 (nM)Cell LineReference
LPA-induced Chemotaxis 181IMR-90 human lung fibroblasts[1]
In Vivo Pharmacokinetics

The pharmacokinetic profile of AM-966 has been evaluated in mice, demonstrating good oral bioavailability.

SpeciesDose (mg/kg)RouteCmax (µM)Tmax (h)Reference
Mouse 10Oral91[3]

Mechanism of Action

AM-966 exerts its effects by competitively antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway of LPA1 involves coupling to Gαi, Gαq, and Gα12/13 proteins, leading to downstream effects such as cell proliferation, migration, and cytoskeletal rearrangement.

Canonical LPA1 Signaling Pathway

LPA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_alpha_i Gαi LPA1->G_alpha_i G_alpha_q Gαq LPA1->G_alpha_q G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 AC Adenylyl Cyclase G_alpha_i->AC - PLC Phospholipase C G_alpha_q->PLC + RhoA RhoA G_alpha_12_13->RhoA + cAMP cAMP AC->cAMP Cell_Responses Cell Proliferation, Migration, Survival cAMP->Cell_Responses IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Cell_Responses ROCK ROCK RhoA->ROCK ROCK->Cell_Responses LPA LPA LPA->LPA1 AM966 AM-966 This compound->LPA1

Caption: Canonical LPA1 receptor signaling pathways.

Unexpected Effect on Endothelial Permeability

Interestingly, further research revealed that while AM-966 is an antagonist of Gαi-mediated signaling, it can act as an agonist for Gα12/13-mediated pathways in endothelial cells. This leads to an unexpected increase in endothelial permeability through the activation of the RhoA/ROCK pathway and subsequent phosphorylation of VE-cadherin.

Endothelial_Permeability_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 + RhoA RhoA G_alpha_12_13->RhoA + ROCK ROCK RhoA->ROCK MLC Myosin Light Chain ROCK->MLC VE_cadherin VE-cadherin ROCK->VE_cadherin pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers pVE_cadherin p-VE-cadherin VE_cadherin->pVE_cadherin Increased_Permeability Increased Endothelial Permeability pVE_cadherin->Increased_Permeability Stress_Fibers->Increased_Permeability This compound AM-966 This compound->LPA1

Caption: AM-966-induced endothelial permeability pathway.

Key Experimental Protocols

Calcium Flux Assay

This assay is used to determine the potency of AM-966 in inhibiting LPA1 receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS) for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. AM-966 at various concentrations is added to the wells and incubated for 30 minutes.

  • LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. LPA is added to the wells to stimulate the LPA1 receptor, and the change in fluorescence intensity is measured over time.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of AM-966 inhibition of the LPA-induced calcium flux.

Chemotaxis Assay

This assay assesses the ability of AM-966 to inhibit the migration of cells towards an LPA gradient.

  • Cell Culture: IMR-90 human lung fibroblasts are cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

  • Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 8 µm pores) is used.

  • Chemoattractant and Inhibitor: LPA is placed in the lower chamber as the chemoattractant. IMR-90 cells, pre-incubated with different concentrations of AM-966, are seeded into the upper chamber.

  • Incubation: The chamber is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cell migration.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The IC50 value is determined from the concentration-response curve of AM-966 inhibition of LPA-induced cell migration.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is used to evaluate the anti-fibrotic efficacy of AM-966.

  • Animal Model: C57BL/6 mice are commonly used.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 1.5-3 U/kg) is administered to induce lung injury and subsequent fibrosis.

  • AM-966 Treatment: AM-966 is administered orally (e.g., once or twice daily) starting at a specific time point after bleomycin instillation (e.g., day 7, during the established fibrotic phase).

  • Endpoint Analysis: After a defined treatment period (e.g., 14 or 21 days post-bleomycin), various endpoints are assessed:

    • Histopathology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis (e.g., using the Ashcroft scoring system).

    • Collagen Content: Lung collagen levels are quantified using a biochemical assay (e.g., Sircol assay).

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.

Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model

Bleomycin_Model_Workflow Start Day 0: Bleomycin Instillation Treatment Day 7-21: Oral AM-966 Administration Start->Treatment Endpoint Day 21: Endpoint Analysis Treatment->Endpoint Analysis Histopathology Collagen Assay BAL Fluid Analysis Endpoint->Analysis

Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.

Conclusion

AM-966 has proven to be a valuable research tool for understanding the role of the LPA1 receptor in health and disease. Its high potency, selectivity, and oral bioavailability have enabled significant advancements in the field of fibrosis research. While its direct clinical development has not been pursued, the insights gained from studies with AM-966 have paved the way for the clinical investigation of other LPA1 antagonists. This technical guide consolidates the key information on AM-966, providing a foundation for future research and drug discovery efforts targeting the LPA1 pathway.

References

AM-966: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. As an orally bioavailable small molecule, AM-966 has been investigated as a potential therapeutic agent, particularly for idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AM-966, based on available preclinical data. The document details its mechanism of action, in vitro and in vivo efficacy, and its effects on key signaling pathways. Experimental protocols for the key studies are also described to provide a deeper understanding of the presented data.

Pharmacodynamics

Mechanism of Action

AM-966 is a high-affinity, selective, and orally active antagonist of the LPA1 receptor.[1][2] Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.

In Vitro Pharmacology

AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.

Table 1: In Vitro Potency of AM-966

AssayCell LineSpeciesParameterValueReference(s)
Intracellular Calcium ReleaseCHO cells expressing human LPA1HumanIC5017 nM[1][3][4]
ChemotaxisIMR-90 lung fibroblastsHumanIC50181 nM[3][5]
ChemotaxisA2058 melanoma cellsHumanIC50138 nM[6]

Table 2: Selectivity of AM-966 for LPA Receptors

ReceptorIC50 (nM)Reference(s)
LPA117[7]
LPA21,700[7]
LPA31,600[7]
LPA47,700[7]
LPA58,600[7]
Signaling Pathways

AM-966 has been shown to modulate several key signaling pathways downstream of the LPA1 receptor.

  • Inhibition of ERK1/2 Phosphorylation: AM-966 effectively blocks LPA-induced activation of the ERK1/2 signaling pathway.[6]

  • Unexpected Activation of RhoA Signaling: Interestingly, while acting as an antagonist for some LPA1-mediated effects, AM-966 has been shown to induce an increase in lung microvascular endothelial permeability.[8][9][10] This paradoxical effect is mediated through the LPA1 receptor and involves the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of VE-cadherin and myosin light chain (MLC).[8][9][10]

LPA1_Signaling cluster_lpa LPA-induced Signaling cluster_am966 AM-966 Signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq LPA1->Gq ERK ERK1/2 Activation LPA1->ERK PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release AM966_antagonist AM-966 (Antagonist) AM966_antagonist->LPA1 AM966_antagonist->Ca_release Inhibits AM966_antagonist->ERK Inhibits AM966_agonist AM-966 (Partial Agonist/Biased Ligand) LPA1_2 LPA1 Receptor AM966_agonist->LPA1_2 G1213 G12/13 LPA1_2->G1213 RhoA RhoA Activation G1213->RhoA ROCK ROCK RhoA->ROCK MLC_p MLC Phosphorylation ROCK->MLC_p VE_cadherin_p VE-cadherin Phosphorylation ROCK->VE_cadherin_p Permeability Increased Endothelial Permeability MLC_p->Permeability VE_cadherin_p->Permeability experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies ca_assay Calcium Release Assay (CHO-LPA1 cells) chemotaxis Chemotaxis Assay (IMR-90/A2058 cells) erk_assay ERK1/2 Phosphorylation (CHO-K1 cells) teer_assay Endothelial Permeability (HLMVECs) bleomycin Bleomycin-Induced Lung Fibrosis in Mice dosing Oral Dosing of AM-966 (10, 30, 60 mg/kg) bleomycin->dosing endpoints Evaluation of Lung Injury, Inflammation, and Fibrosis dosing->endpoints pk_study Pharmacokinetic Study (10 mg/kg oral dose) sampling Plasma Sampling at Multiple Time Points pk_study->sampling lcms LC-MS Analysis sampling->lcms

References

AM-966: A Deep Dive into its Selectivity for LPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes the associated signaling pathways to support further research and development efforts in therapeutic areas targeting the LPA-LPA1 axis.

Quantitative Selectivity Profile of AM-966

AM-966 demonstrates high affinity and selective antagonism for the LPA1 receptor. Its selectivity has been characterized across various functional assays, with inhibitory concentrations (IC50) determined for multiple LPA receptor subtypes. The following table summarizes the quantitative data on AM-966's potency.

Receptor SubtypeAssay TypeCell LineIC50 (nM)Reference
Human LPA1 Calcium ReleaseCHO cells17[1][2][3]
Mouse LPA1 Calcium ReleaseCHO cells-[3]
Human LPA1 ChemotaxisA2058 melanoma cells138 ± 43[1]
Human LPA1 ChemotaxisIMR-90 lung fibroblasts182 ± 86[1]
Mouse LPA1 ChemotaxisCHO cells469 ± 54[1]
Human LPA1 ERK1/2 Phosphorylation-3.8 ± 0.4[1]
Human LPA2 Calcium Release-1,700[4]
Human LPA3 Calcium Release-1,600[4]
Human LPA4 Calcium Release-7,700[4]
Human LPA5 Calcium Release-8,600[4]

Core Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and functional effects of AM-966.

Calcium Mobilization Assay

This assay is fundamental in determining the antagonistic activity of compounds targeting Gq-coupled GPCRs, such as LPA1.

Objective: To measure the inhibition of LPA-induced intracellular calcium release by AM-966.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured to 80-90% confluency in appropriate media.

  • Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 3 µM) and probenecid (2.5 mM) to prevent dye leakage. Cells are incubated for 30 minutes at 37°C.

  • Compound Pre-incubation: After washing, cells are incubated with varying concentrations of AM-966 or vehicle control for 10-30 minutes.

  • LPA Stimulation: The plate is placed in a fluorimetric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of an EC80 concentration of LPA to stimulate calcium release.

  • Data Acquisition and Analysis: Changes in fluorescence intensity are monitored over time. The IC50 value is calculated from the concentration-response curve of AM-966's inhibition of the LPA-induced calcium signal.

Chemotaxis Assay

This assay assesses the ability of AM-966 to block the LPA-induced migration of cells, a key biological function mediated by LPA1.

Objective: To quantify the inhibitory effect of AM-966 on LPA-induced cell migration.

Methodology:

  • Cell Preparation: Human A2058 melanoma cells, IMR-90 human lung fibroblasts, or CHO cells expressing mouse LPA1 are serum-starved for several hours.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.

  • Cell Treatment: The serum-starved cells are pre-incubated with various concentrations of AM-966 or vehicle control.

  • Cell Seeding: The treated cells are seeded into the upper chamber of the insert.

  • Incubation: The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the LPA gradient.

  • Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.

  • Data Analysis: The number of migrated cells in the presence of AM-966 is compared to the vehicle control to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of AM-966 on the LPA-induced activation of the MAPK/ERK signaling pathway.

Objective: To measure the inhibition of LPA-stimulated ERK1/2 phosphorylation by AM-966.

Methodology:

  • Cell Culture and Serum Starvation: Cells (e.g., C6 glioma or CHO-K1 cells) are grown to a high confluence and then serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Cells are pre-incubated with different concentrations of AM-966 or vehicle for 10-30 minutes.

  • LPA Stimulation: Cells are then stimulated with LPA (e.g., 1 µM or 300 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: The stimulation is stopped by placing the plates on ice and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total ERK1/2 is used as a loading control.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified by densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated. The IC50 value for AM-966 is determined from the concentration-response curve.

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanism of action of AM-966 and the experimental procedures, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Agonist Gq Gαq LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Pathway Gi->MAPK RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PKC->MAPK AM966 AM-966 This compound->LPA1 Antagonist

Caption: LPA1 Receptor Signaling Pathways Antagonized by AM-966.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis seed 1. Seed LPA1-expressing CHO cells in 96-well plate culture 2. Incubate overnight seed->culture load 3. Load cells with calcium-sensitive dye culture->load preincubate 4. Pre-incubate with varying [AM-966] load->preincubate stimulate 5. Stimulate with LPA preincubate->stimulate measure 6. Measure fluorescence change (FLIPR) stimulate->measure calculate 7. Calculate IC50 value measure->calculate

Caption: Workflow for the Calcium Mobilization Assay.

ERK_Phosphorylation_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_western_blot Western Blotting cluster_data_analysis Analysis culture 1. Culture cells & serum starve treat 2. Pre-treat with [AM-966] culture->treat stimulate 3. Stimulate with LPA treat->stimulate lyse 4. Lyse cells stimulate->lyse quantify 5. Quantify protein lyse->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. Transfer to membrane sds_page->transfer immunoblot 8. Immunoblot with p-ERK & total-ERK antibodies transfer->immunoblot detect 9. Detect bands (ECL) immunoblot->detect analyze 10. Densitometry analysis & IC50 calculation detect->analyze

Caption: Workflow for the ERK1/2 Phosphorylation Western Blot Assay.

Unexpected Effects and Further Considerations

Conclusion

AM-966 is a highly selective and potent antagonist of the LPA1 receptor, demonstrating significant promise as a tool for investigating LPA1 biology and as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. The unexpected effects observed in certain cell types underscore the importance of thorough characterization of receptor antagonists in various biological systems to fully understand their pharmacological profile.

References

AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive technical overview of AM-966, including its pharmacological properties, key in vitro and in vivo experimental data, detailed experimental methodologies, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in various physiological and pathological processes, including fibrosis. AM-966 has emerged as a valuable research tool for investigating the therapeutic potential of LPA1 antagonism.

Pharmacological Profile

AM-966 is an orally bioavailable small molecule that acts as a high-affinity, selective antagonist of the LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-stimulated intracellular signaling.

In Vitro Activity

AM-966 has been shown to potently inhibit LPA1-mediated cellular responses in various in vitro assays. The following table summarizes the key quantitative data.

Assay TypeCell LineSpeciesEndpointIC50 (nM)Reference
Calcium ReleaseCHO cells expressing human LPA1HumanInhibition of LPA-stimulated Ca2+ release17[1][2]
ChemotaxisIMR-90 human lung fibroblastsHumanInhibition of LPA-induced chemotaxis181[2]
ChemotaxisA2058 human melanoma cellsHumanInhibition of LPA-induced chemotaxis138 ± 43[1]
ChemotaxisCHO cells expressing mouse LPA1MouseInhibition of LPA-induced chemotaxis469 ± 54[1]
ERK1/2 PhosphorylationCHO-K1 cellsHamsterInhibition of LPA-induced p-ERK1/23.8 ± 0.4[1]
In Vivo Activity

In preclinical animal models, AM-966 has demonstrated efficacy in reducing fibrosis and inflammation.

Animal ModelTreatmentKey FindingsReference
Bleomycin-induced lung fibrosis (Mouse)30 mg/kg, twice dailyReduced lung injury, vascular leakage, inflammation, and fibrosis.[1]

Mechanism of Action: Signaling Pathways

AM-966 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the LPA1 receptor. A key pathway involves the Gα12/13-RhoA signaling axis.

LPA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Inhibits G_alpha Gα12/13 LPA1->G_alpha Activates RhoA RhoA G_alpha->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates VE_cadherin VE-cadherin ROCK->VE_cadherin Phosphorylates pMLC Phospho-MLC MLC->pMLC Stress_fibers Stress Fiber Formation pMLC->Stress_fibers pVE_cadherin Phospho-VE-cadherin VE_cadherin->pVE_cadherin Endothelial_Permeability Increased Endothelial Permeability pVE_cadherin->Endothelial_Permeability

AM-966 blocks LPA1-mediated activation of the RhoA signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

In Vitro Assays

This assay measures the ability of AM-966 to inhibit LPA-induced increases in intracellular calcium concentration.

Calcium_Flux_Workflow A Seed CHO cells expressing human LPA1 B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Pre-incubate with AM-966 or vehicle (30 minutes) B->C D Stimulate with LPA C->D E Measure fluorescence intensity (ratiometric or single wavelength) D->E F Calculate IC50 E->F Bleomycin_Model_Workflow A Intratracheal instillation of Bleomycin B Treatment with AM-966 (e.g., 30 mg/kg, BID) or vehicle A->B C Monitor animal health and body weight B->C D Sacrifice at defined time points (e.g., Day 14 or 21) C->D E Collect Bronchoalveolar Lavage Fluid (BALF) D->E F Harvest Lungs for Histology and Hydroxyproline Assay D->F G Analyze BALF for cell count, differentials, and protein E->G H Assess lung fibrosis using Ashcroft score and collagen content F->H

References

AM-966 In Vitro Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of AM-966, detailing its binding and functional activity, selectivity profile, and its effects on relevant cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the LPA-LPA1 axis.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AM-966.

Table 1: Receptor Antagonist Potency of AM-966 in a Calcium Flux Assay

ReceptorCell LineAssay TypeIC50 (nM)
Human LPA1CHO cellsIntracellular Calcium Release17[1][3]
Human LPA2CHO cellsIntracellular Calcium Release1,700
Human LPA3CHO cellsIntracellular Calcium Release1,600
Human LPA4CHO cellsIntracellular Calcium Release7,700
Human LPA5CHO cellsIntracellular Calcium Release8,600

Table 2: Functional Antagonism of AM-966 in Chemotaxis Assays

Cell LineDescriptionAssay TypeIC50 (nM)
IMR-90Human Lung FibroblastsLPA-induced Chemotaxis181[1]
A2058Human Melanoma CellsLPA-mediated Chemotaxis138 ± 43
CHO mLPA1CHO cells expressing mouse LPA1LPA-mediated Chemotaxis469 ± 54

Signaling Pathways and Cellular Effects

AM-966 has been shown to modulate endothelial barrier function through a distinct signaling cascade. While characterized as an LPA1 antagonist, in human lung microvascular endothelial cells (HLMVECs), AM-966 was found to increase endothelial permeability. This effect is mediated through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin.[4] Notably, unlike LPA, AM-966 does not induce the phosphorylation of extracellular signal-regulated kinases (Erk).

AM-966-Induced Signaling Pathway in HLMVECs

AM966_Signaling AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 RhoA RhoA Activation LPA1->RhoA ROCK Rho Kinase RhoA->ROCK pMLC MLC Phosphorylation ROCK->pMLC pVEcad VE-cadherin Phosphorylation ROCK->pVEcad Permeability Increased Endothelial Permeability pMLC->Permeability pVEcad->Permeability

AM-966 signaling cascade in endothelial cells.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize AM-966 are provided below. These protocols are based on established methods and the available literature.

Calcium Mobilization Assay

This assay measures the ability of AM-966 to inhibit LPA-induced intracellular calcium mobilization in CHO cells stably expressing the human LPA1 receptor.

Experimental Workflow:

Calcium_Flux_Workflow start Seed CHO-hLPA1 cells in 96-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye pre_treat Pre-incubate with varying concentrations of AM-966 load_dye->pre_treat stimulate Stimulate with LPA pre_treat->stimulate measure Measure fluorescence intensity (e.g., using a FLIPR) stimulate->measure analyze Calculate IC50 values measure->analyze

Workflow for the intracellular calcium flux assay.

Protocol:

  • Cell Culture: Culture CHO cells stably expressing the human LPA1 receptor in appropriate media and conditions. Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of AM-966 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • LPA Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of LPA (e.g., the EC80) to all wells simultaneously and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the LPA response against the concentration of AM-966 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of AM-966 to inhibit the migration of cells, such as IMR-90 human lung fibroblasts, towards an LPA gradient.

Experimental Workflow:

Chemotaxis_Workflow start Prepare cell suspension (e.g., IMR-90 fibroblasts) in serum-free media pre_incubate Pre-incubate cells with varying concentrations of AM-966 start->pre_incubate setup_chamber Place cell suspension in the upper chamber of a Boyden chamber or Transwell insert pre_incubate->setup_chamber add_lpa Add LPA to the lower chamber setup_chamber->add_lpa incubate Incubate for several hours to allow for cell migration add_lpa->incubate quantify Fix, stain, and count the migrated cells incubate->quantify

Workflow for the cell chemotaxis assay.

Protocol:

  • Cell Preparation: Culture IMR-90 cells to sub-confluence. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.

  • Compound Incubation: Pre-incubate the cell suspension with various concentrations of AM-966 for 30 minutes at 37°C.

  • Assay Setup: Add LPA to the lower wells of a modified Boyden chamber or a 24-well plate with Transwell inserts (e.g., 8 µm pore size). Place the cell suspension containing AM-966 into the upper chamber/insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator to allow cell migration.

  • Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain). Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the percentage inhibition of LPA-induced migration against the concentration of AM-966 and determine the IC50 value.

Transendothelial Electrical Resistance (TEER) Measurement

This assay measures changes in endothelial barrier function by quantifying the electrical resistance across a monolayer of HLMVECs.

Protocol:

  • Cell Culture: Seed HLMVECs onto gold-plated electrodes in an electric cell-substrate impedance sensing (ECIS) array plate and culture until a stable monolayer with high resistance is formed.

  • Measurement: Place the ECIS plate onto the instrument stage and allow the resistance readings to stabilize.

  • Treatment: Add AM-966 at various concentrations to the wells.

  • Data Acquisition: Continuously monitor the TEER over time. A decrease in TEER indicates an increase in endothelial permeability.

  • Data Analysis: Plot the change in TEER over time for each concentration of AM-966.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins, such as MLC and VE-cadherin, in HLMVECs following treatment with AM-966.

Protocol:

  • Cell Treatment and Lysis: Culture HLMVECs to confluence in 6-well plates. Treat the cells with AM-966 for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC or anti-phospho-VE-cadherin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Conclusion

AM-966 is a well-characterized, potent, and selective LPA1 receptor antagonist. The in vitro data presented in this guide highlight its pharmacological profile and its effects on key cellular signaling pathways. This information provides a valuable resource for researchers investigating the role of the LPA1 receptor in health and disease and for those involved in the development of novel therapeutics targeting this pathway.

References

AM-966 Target Validation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for AM-966, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The following sections detail the core quantitative data from key validation experiments, the methodologies employed in these studies, and visualizations of the associated signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and mechanism of action of AM-966.

Table 1: In Vitro Activity of AM-966

AssayCell LineSpeciesEndpointIC50 (nM)Reference
Intracellular Calcium ReleaseCHO cells expressing human LPA1HumanInhibition of LPA-stimulated calcium release17[1][2]
ChemotaxisIMR-90 human lung fibroblastsHumanInhibition of LPA-induced chemotaxis181 (± 86)[1][2]
ChemotaxisA2058 human melanoma cellsHumanInhibition of LPA-induced chemotaxis138 (± 43)[2]
ChemotaxisCHO cells expressing mouse LPA1MouseInhibition of LPA-induced chemotaxis469 (± 54)[2]
ERK1/2 ActivationNot specifiedNot specifiedBlockade of LPA-induced ERK1/2 activation3.8 (± 0.4)[2]

Table 2: In Vivo Efficacy of AM-966 in Bleomycin-Induced Lung Fibrosis Model

Study DurationDosageKey FindingsReference
Acute (3-7 days)30 mg/kg43% reduction in bronchoalveolar lavage fluid (BALF) protein concentrations, indicating decreased vascular leakage.[1]
14 days30 mg/kgInhibition of lung fibrosis, maintenance of body weight, and decreased lung inflammation.[2]
14 days30 and 60 mg/kgDramatic reduction in lung tissue remodeling and fibrosis.[3]
Late time pointsNot specifiedDecreased mortality and fibrosis.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of AM-966.

In Vitro Intracellular Calcium Release Assay
  • Objective: To determine the potency of AM-966 in inhibiting LPA1-mediated intracellular calcium mobilization.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.

  • Methodology:

    • CHO-hLPA1 cells are seeded into 96-well plates and cultured to confluency.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

    • After dye loading, cells are washed with a buffered salt solution.

    • Cells are pre-incubated with varying concentrations of AM-966 for 30 minutes.[3]

    • The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.

    • Cells are then stimulated with a sub-maximal concentration of lysophosphatidic acid (LPA) (e.g., 10-30 nM).[3]

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of the LPA-induced calcium response against the concentration of AM-966.

In Vitro Chemotaxis Assay
  • Objective: To assess the ability of AM-966 to block LPA1-mediated cell migration.

  • Cell Lines: IMR-90 human lung fibroblasts, A2058 human melanoma cells, and CHO cells expressing mouse LPA1.[1][2]

  • Methodology:

    • A Boyden chamber or a similar multi-well cell migration assay system is used. The upper and lower chambers are separated by a porous membrane.

    • The lower chamber is filled with media containing LPA as a chemoattractant.

    • The cell line of interest (e.g., IMR-90) is pre-treated with varying concentrations of AM-966.

    • The pre-treated cells are then seeded into the upper chamber.

    • The chamber is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.

    • Following incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by microscopy or spectrophotometry.

    • The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of AM-966.

In Vivo Bleomycin-Induced Lung Fibrosis Model
  • Objective: To evaluate the anti-fibrotic efficacy of AM-966 in a preclinical model of pulmonary fibrosis.

  • Animal Model: Mice (specific strain, e.g., C57BL/6).

  • Methodology:

    • Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin. A control group receives a vehicle (e.g., saline).

    • Following bleomycin administration, mice are treated with AM-966 (e.g., 10, 30, or 60 mg/kg) or a vehicle control, typically via oral gavage, on a specified dosing schedule (e.g., twice daily).[2][3]

    • At predetermined time points (e.g., 3, 7, or 14 days post-bleomycin), cohorts of mice are euthanized.[1][2]

    • Bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of inflammatory cells, total protein (as a measure of vascular leakage), and pro-inflammatory/pro-fibrotic cytokines.

    • Lungs are harvested, and one lobe is typically processed for histological analysis (e.g., Masson's trichrome staining for collagen deposition) to assess the extent of fibrosis. The remaining lobes can be used for biochemical assays (e.g., hydroxyproline content to quantify collagen).

    • Efficacy is determined by comparing the extent of inflammation, vascular leakage, and fibrosis in the AM-966-treated groups to the vehicle-treated, bleomycin-injured group.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with AM-966.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gq/Gi/G12/13 LPA1->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA ERK ERK1/2 G_protein->ERK Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ROCK ROCK RhoA->ROCK MLC_phos MLC Phosphorylation ROCK->MLC_phos ERK_activation ERK Activation ERK->ERK_activation AM966 AM-966 This compound->LPA1

Caption: LPA1 receptor signaling pathway and the inhibitory action of AM-966.

Endothelial_Permeability_Pathway This compound AM-966 LPA1 LPA1 Receptor This compound->LPA1 RhoA RhoA Activation LPA1->RhoA VE_cadherin_phos VE-cadherin Phosphorylation LPA1->VE_cadherin_phos ROCK Rho Kinase RhoA->ROCK MLC_phos MLC Phosphorylation ROCK->MLC_phos Stress_fiber Stress Fiber Formation MLC_phos->Stress_fiber Gap_formation Inter-endothelial Gap Formation VE_cadherin_phos->Gap_formation Permeability Increased Endothelial Permeability Stress_fiber->Permeability Gap_formation->Permeability

Caption: Proposed pathway for AM-966-induced endothelial permeability.[4][5]

Bleomycin_Model_Workflow start Induction of Lung Fibrosis bleomycin Intratracheal Bleomycin Instillation start->bleomycin treatment Treatment Initiation bleomycin->treatment am966_group AM-966 Treatment (e.g., 30 mg/kg, p.o.) treatment->am966_group vehicle_group Vehicle Control treatment->vehicle_group endpoint Endpoint Analysis am966_group->endpoint vehicle_group->endpoint balf BALF Analysis (Protein, Cytokines) endpoint->balf histology Lung Histology (Fibrosis Scoring) endpoint->histology biochemistry Biochemical Assays (Hydroxyproline) endpoint->biochemistry

Caption: Experimental workflow for the in vivo bleomycin-induced lung fibrosis model.

References

Methodological & Application

Application Notes and Protocols for AM-966 in a Bleomycin-Induced Lung Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AM-966, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in the widely utilized bleomycin-induced mouse model of pulmonary fibrosis.[1][2] The following sections detail the mechanism of action, experimental protocols, and key findings related to the anti-fibrotic effects of AM-966.

Mechanism of Action

AM-966 is an orally bioavailable antagonist of the LPA1 receptor.[1] The lysophosphatidic acid (LPA) - LPA1 signaling pathway is strongly implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[2] In vitro studies have demonstrated that AM-966 effectively inhibits LPA-stimulated intracellular calcium release and LPA-induced chemotaxis of lung fibroblasts.[1] In the context of lung fibrosis, AM-966 is thought to exert its therapeutic effects by blocking the pro-fibrotic actions of LPA, which include fibroblast recruitment and proliferation.[2]

However, it is also important to note that some research has indicated that AM-966 can increase lung microvascular endothelial permeability through the activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[2][3][4] This suggests a complex biological effect that warrants careful consideration in experimental design and interpretation.

Quantitative Data Summary

The efficacy of AM-966 in the bleomycin-induced lung fibrosis model has been evaluated at various time points and dosages. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of AM-966 on Bronchoalveolar Lavage Fluid (BALF) Parameters (3-Day Model)

Treatment GroupTotal ProteinInflammatory CellsLDH Activity
Vehicle ControlBaselineBaselineBaseline
Bleomycin (1.5 units/kg)Significantly IncreasedSignificantly IncreasedSignificantly Increased
Bleomycin + AM-966 (10 mg/kg, BID)Significantly Decreased vs. BleomycinSignificantly Decreased vs. BleomycinSignificantly Decreased vs. Bleomycin
Bleomycin + AM-966 (30 mg/kg, BID)Significantly Decreased vs. BleomycinSignificantly Decreased vs. BleomycinSignificantly Decreased vs. Bleomycin
Data derived from a 3-day post-bleomycin injury model.[1]

Table 2: Effect of AM-966 on BALF Parameters (7-Day Model)

Treatment GroupTotal ProteinCollagenTotal TGF-β1
Vehicle ControlBaselineBaselineBaseline
Bleomycin (3.0 units/kg)Significantly IncreasedSignificantly IncreasedSignificantly Increased
Bleomycin + AM-966 (1 mg/kg, BID)No Significant Change vs. BleomycinNo Significant Change vs. BleomycinNo Significant Change vs. Bleomycin
Bleomycin + AM-966 (10 mg/kg, BID)Significantly Decreased vs. BleomycinSignificantly Decreased vs. BleomycinSignificantly Decreased vs. Bleomycin
Bleomycin + AM-966 (30 mg/kg, BID)Significantly Decreased vs. BleomycinSignificantly Decreased vs. BleomycinSignificantly Decreased vs. Bleomycin
Data derived from a 7-day post-bleomycin injury model.[1]

Table 3: Effect of AM-966 on Lung Fibrosis and Body Weight (14-Day Model)

Treatment GroupLung FibrosisBody Weight
Vehicle ControlMinimalMaintained
Bleomycin (1.5 units/kg)Significant FibrosisSignificant Loss
Bleomycin + AM-966 (10 mg/kg, BID)Significantly InhibitedMaintained
Bleomycin + AM-966 (30 mg/kg, BID)Significantly InhibitedMaintained
Bleomycin + AM-966 (60 mg/kg, BID)Significantly InhibitedMaintained
Bleomycin + Dexamethasone (1 mg/kg, QD)Significantly InhibitedMaintained
Data derived from a 14-day post-bleomycin injury model.[1]

Table 4: Effect of AM-966 on Survival (21-Day Model)

Treatment GroupSurvival Rate
Bleomycin (5 units/kg)40%
Bleomycin + AM-966 (30 mg/kg, BID)80%
Data derived from a 21-day post-bleomycin injury model, demonstrating a significant increase in survival with AM-966 treatment.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving AM-966 in the bleomycin-induced lung fibrosis model.

Bleomycin-Induced Lung Fibrosis Animal Model
  • Animal Species: Male C57BL/6 mice are commonly used.[5]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

  • Induction of Fibrosis:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Make a small incision in the neck to expose the trachea.

    • Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin can vary depending on the desired severity and time course of fibrosis (e.g., 1.5 units/kg for a 14-day model, 3.0 units/kg for a 7-day model, or 5 units/kg for a 21-day survival model).[1]

    • Suture the incision and allow the mice to recover on a warming pad.

    • The vehicle control group should receive an intratracheal instillation of sterile saline only.

AM-966 Administration
  • Formulation: AM-966 is typically administered orally via gavage.[1] The vehicle for administration should be clearly defined and administered to the control groups.

  • Dosage and Frequency: Dosages of AM-966 can range from 1 to 60 mg/kg, administered twice daily (BID).[1]

  • Treatment Initiation:

    • Prophylactic Model: AM-966 administration can begin on the same day as the bleomycin instillation (Day 0).[5]

    • Therapeutic Model: To assess the effect on established fibrosis, AM-966 administration can be initiated at a later time point, such as day 7 after bleomycin instillation.[5]

Bronchoalveolar Lavage (BAL) and Analysis
  • Procedure:

    • At the designated experimental endpoint, euthanize the mice.

    • Expose the trachea and insert a cannula.

    • Instill and aspirate a known volume of sterile saline (e.g., 1 mL) into the lungs three times.

    • Pool the retrieved fluid (BALF).

  • Analysis:

    • Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, neutrophils, and lymphocytes.

    • Total Protein Concentration: Determine the protein concentration in the cell-free BALF supernatant using a standard protein assay (e.g., BCA assay).

    • Lactate Dehydrogenase (LDH) Activity: Measure LDH activity in the BALF supernatant as an indicator of lung injury using a commercially available kit.[1]

    • Collagen Content: Quantify the soluble collagen content in the BALF supernatant using an appropriate assay (e.g., Sircol Collagen Assay).[1]

    • Cytokine and Growth Factor Analysis: Measure the levels of pro-fibrotic mediators such as Transforming Growth Factor-beta 1 (TGF-β1), Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), and Matrix Metalloproteinase-7 (MMP-7) in the BALF supernatant using ELISA kits.[1]

Histological Assessment of Lung Fibrosis
  • Tissue Preparation:

    • After BAL, perfuse the lungs with saline.

    • Inflate and fix the lungs with 10% neutral buffered formalin.

    • Embed the fixed lung tissue in paraffin and cut sections (e.g., 5 µm).

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.

    • Masson's Trichrome: To visualize collagen deposition (stains blue), which is a hallmark of fibrosis.[1]

  • Quantification: Assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score) on the stained lung sections.

Visualizations

Signaling Pathway of AM-966 in Lung Fibrosis

cluster_LPA_Signaling LPA-LPA1 Signaling cluster_AM966_Action AM-966 Intervention LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_alpha Gα12/13 LPA1->G_alpha Activates RhoA RhoA G_alpha->RhoA Activates ROCK Rho Kinase RhoA->ROCK Activates Fibroblast_Activation Fibroblast Recruitment & Proliferation ROCK->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis AM966 AM-966 This compound->LPA1 Antagonizes

Caption: LPA1 signaling pathway in fibrosis and the inhibitory action of AM-966.

Experimental Workflow for AM-966 in Bleomycin-Induced Lung Fibrosis

cluster_Induction Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Bleo_instill Bleomycin Instillation (Day 0) AM966_admin AM-966 Administration (e.g., Day 0-14, BID) Bleo_instill->AM966_admin Sacrifice Sacrifice (e.g., Day 14) AM966_admin->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Histo Histology Sacrifice->Histo BAL_Analysis BALF Analysis (Cells, Protein, Cytokines) BAL->BAL_Analysis Histo_Analysis Fibrosis Scoring (e.g., Ashcroft) Histo->Histo_Analysis

Caption: Experimental workflow for evaluating AM-966 in the bleomycin model.

References

Application Notes and Protocols: AM-966 for Idiopathic Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "AM-966" for the research or treatment of idiopathic pulmonary fibrosis (IPF). The search results did not yield any preclinical or clinical data, mechanism of action, or experimental protocols associated with a molecule of this name in the context of IPF.

The information that is available pertains to the general landscape of IPF research, including the mechanisms of fibrosis and clinical trials for other therapeutic agents. This document provides a detailed overview of the current understanding of IPF pathology and outlines general experimental protocols that are commonly used in the field. These protocols can serve as a template for the investigation of novel compounds for IPF, and can be adapted once information about a specific agent like AM-966 becomes available.

I. Introduction to Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic pulmonary fibrosis is a chronic, progressive, and fibrotic interstitial lung disease of unknown cause.[1] It is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue, diminished lung capacity, and ultimately, respiratory failure. The prognosis for IPF patients is poor, with a median survival of 3 to 5 years after diagnosis. Current FDA-approved treatments, such as pirfenidone and nintedanib, can slow the rate of lung function decline but do not halt or reverse the fibrotic process.[2] Therefore, there is a critical unmet need for novel and more effective therapies.

II. Key Signaling Pathways in IPF Pathogenesis

The development of fibrosis in IPF is a complex process involving multiple cell types and signaling pathways. A potential therapeutic agent would likely target one or more of these pathways to exert its anti-fibrotic effects.

IPF_Signaling_Pathways TGFB TGF-β Myofibroblast Myofibroblast Activation TGFB->Myofibroblast PDGF PDGF PDGF->Myofibroblast CTGF CTGF CTGF->Myofibroblast Endothelin1 Endothelin-1 Endothelin1->Myofibroblast ECM Extracellular Matrix Deposition Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: Key pro-fibrotic signaling pathways in IPF.

III. General Experimental Protocols for Evaluating Anti-Fibrotic Compounds

The following are generalized protocols for the preclinical evaluation of a novel compound for IPF.

A. In Vitro Assays

1. Cell Culture of Primary Human Lung Fibroblasts (HLFs)

  • Objective: To isolate and culture primary HLFs from IPF patient lung tissue to be used in downstream functional assays.

  • Protocol:

    • Obtain fresh lung tissue from IPF patients undergoing lung transplantation or biopsy.

    • Mince the tissue into small pieces and digest with a solution of collagenase and dispase.

    • Filter the cell suspension to remove undigested tissue.

    • Plate the cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells upon reaching 80-90% confluency.

2. Myofibroblast Differentiation Assay

  • Objective: To assess the ability of a test compound to inhibit the differentiation of fibroblasts into myofibroblasts.

  • Protocol:

    • Seed HLFs in a 24-well plate.

    • Once the cells reach 70-80% confluency, serum-starve them for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with TGF-β1 (5 ng/mL) for 48 hours to induce myofibroblast differentiation.

    • Assess the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by immunofluorescence or Western blot.

Myofibroblast_Differentiation_Workflow Seed Seed Human Lung Fibroblasts Starve Serum Starve (24 hours) Seed->Starve Pretreat Pre-treat with Test Compound Starve->Pretreat Stimulate Stimulate with TGF-β1 (48 hours) Pretreat->Stimulate Assess Assess α-SMA Expression Stimulate->Assess

Caption: Experimental workflow for myofibroblast differentiation assay.

3. Collagen Production Assay

  • Objective: To measure the effect of a test compound on collagen synthesis by activated fibroblasts.

  • Protocol:

    • Culture HLFs as described above.

    • Treat the cells with the test compound in the presence of TGF-β1 for 72 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble collagen in the supernatant using a Sircol Collagen Assay kit.

B. In Vivo Models

1. Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To evaluate the efficacy of a test compound in a well-established animal model of pulmonary fibrosis.

  • Protocol:

    • Administer a single intratracheal instillation of bleomycin to C57BL/6 mice to induce lung injury and subsequent fibrosis.

    • Administer the test compound or vehicle control to the mice daily, starting from day 0 or day 7 post-bleomycin instillation.

    • Euthanize the mice at day 14 or day 21.

    • Harvest the lungs for histological analysis (Masson's trichrome staining for collagen), and biochemical analysis (hydroxyproline assay for total collagen content).

Bleomycin_Model_Workflow Bleomycin Intratracheal Bleomycin Instillation Treatment Daily Administration of Test Compound or Vehicle Bleomycin->Treatment Euthanasia Euthanasia at Day 14 or 21 Treatment->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

IV. Quantitative Data Summary

Once data for a specific compound such as AM-966 is available, it should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Efficacy of AM-966

AssayMetricAM-966Positive Control
Myofibroblast Differentiationα-SMA Expression (IC50)--
Collagen ProductionCollagen Content (IC50)--
Fibroblast ProliferationBrdU Incorporation (IC50)--

Table 2: In Vivo Efficacy of AM-966 in Bleomycin Model

ParameterVehicle ControlAM-966 (Dose 1)AM-966 (Dose 2)Positive Control
Ashcroft Score----
Lung Hydroxyproline (µ g/lung )----
Body Weight Change (%)----

V. Future Directions

The field of IPF research is actively exploring novel therapeutic targets and combination therapies. As new compounds are developed, rigorous preclinical evaluation using standardized protocols is essential to identify promising candidates for clinical trials. The ultimate goal is to develop therapies that can not only slow disease progression but also potentially reverse fibrosis and restore lung function in patients with IPF.

References

AM-966 in Cancer Cell Migration Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. In the context of oncology, the LPA/LPA1 signaling axis has been implicated in promoting cancer cell migration and invasion, key steps in tumor metastasis. Therefore, targeting the LPA1 receptor with antagonists like AM-966 presents a promising therapeutic strategy to inhibit cancer progression. These application notes provide detailed protocols and quantitative data for the use of AM-966 in cancer cell migration assays.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of AM-966 on cell migration and related processes.

Assay Type Cell Line Parameter Value Reference
ChemotaxisA2058 (Melanoma)IC50138 ± 43 nM[1]
ChemotaxisIMR-90 (Lung Fibroblast)IC50182 ± 86 nM[1]
ChemotaxisCHO cells (LPA1 expressing)IC50469 ± 54 nM[1]
Intracellular Ca2+ ReleaseLPA1-expressing cellsIC5017 nM[1]
Cell Migration (PA-stimulated)A549 (Lung Cancer)Concentration for abolition of migration1 µM

Signaling Pathway

AM-966 exerts its inhibitory effect on cancer cell migration primarily by blocking the LPA1 receptor. This antagonism disrupts downstream signaling cascades that are crucial for cell motility. One of the key pathways affected is the RhoA/Rho kinase (ROCK) pathway, which regulates cytoskeletal dynamics and cell contraction.

AM966_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Inhibits G_protein Gαi/Gα12/13 LPA1->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates Actin Actin Stress Fibers & Cell Contraction MLC_P->Actin Promotes Migration Cell Migration Actin->Migration Leads to

AM-966 Signaling Pathway

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of cancer cells to a chemoattractant, which is inhibited by AM-966.

Experimental Workflow:

Transwell Migration Assay Workflow

Materials:

  • Cancer cells (e.g., A549 human lung carcinoma)

  • AM-966 (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., Lysophosphatidic Acid or Phosphatidic Acid)

  • 24-well Transwell plates with 8.0 µm pore size inserts

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet solution (for staining)

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture A549 cells in RPMI-1640 supplemented with 10% FBS until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 µM PA).

    • Pre-incubate the cell suspension with AM-966 (e.g., final concentration of 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation and Staining:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix the migrated cells on the lower surface of the membrane with 100% methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Image the stained cells using an inverted microscope at 10x or 20x magnification.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound," a process that can be inhibited by AM-966.

Experimental Workflow:

References

Application Notes and Protocols for Studying Melanoma Chemotaxis Using AM-966

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), to investigate melanoma cell chemotaxis. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the LPA1 signaling pathway in melanoma cell migration and invasion.

Introduction to AM-966 and Melanoma Chemotaxis

Melanoma is an aggressive form of skin cancer with a high propensity for metastasis. The chemotactic movement of melanoma cells, guided by signaling molecules in the tumor microenvironment, is a critical step in the metastatic cascade. Lysophosphatidic acid (LPA) is a potent, serum-derived phospholipid that acts as a chemoattractant for various cancer cells, including melanoma. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), with LPA1 being a key player in mediating melanoma cell migration.[1]

AM-966 is a potent and selective antagonist of the LPA1 receptor.[2] It competitively inhibits the binding of LPA to LPA1, thereby blocking downstream signaling pathways that promote chemotaxis. This makes AM-966 a valuable tool for studying the specific contribution of LPA1 to melanoma cell migration and for evaluating the therapeutic potential of targeting this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of AM-966 in the context of melanoma chemotaxis.

Table 1: In Vitro Inhibitory Activity of AM-966

ParameterCell LineValueReference
IC50 (LPA-stimulated Ca2+ release)CHO cells expressing human LPA117 nM[2]
IC50 (LPA-induced chemotaxis)A2058 human melanoma cells138 ± 43 nM[2]
IC50 (LPA-induced chemotaxis)IMR-90 human lung fibroblasts182 ± 86 nM[2]

Table 2: Effects of AM-966 on Downstream Signaling

ParameterCell LineConcentration of AM-966EffectReference
LPA-induced ERK1/2 activationCHO-K1 cells expressing LPA1100 nMComplete blockage[1]

Signaling Pathways

LPA1 Signaling Pathway in Melanoma Chemotaxis

LPA binding to the LPA1 receptor, a G protein-coupled receptor, initiates a signaling cascade that is crucial for cell migration. LPA1 can couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effector pathways.[3] In the context of melanoma chemotaxis, two key pathways are the RhoA and PI3K/Akt pathways.[4] The activation of RhoA leads to cytoskeletal rearrangements and the formation of stress fibers, which are essential for cell motility. The PI3K/Akt pathway is also implicated in cell migration and survival. AM-966, by blocking the initial binding of LPA to LPA1, effectively inhibits the activation of these downstream signaling events.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds AM966 AM-966 This compound->LPA1 Blocks G_proteins Gαi/o, Gα12/13 LPA1->G_proteins Activates RhoA RhoA G_proteins->RhoA Activates PI3K PI3K G_proteins->PI3K Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Leads to Akt Akt PI3K->Akt Activates Chemotaxis Melanoma Chemotaxis Akt->Chemotaxis Promotes Cytoskeletal_Rearrangement->Chemotaxis Enables

Caption: LPA1 signaling cascade in melanoma chemotaxis.

Experimental Protocols

Cell Culture Protocol for A2058 Human Melanoma Cells

A2058 cells are a commonly used human melanoma cell line derived from a lymph node metastasis.[5]

Materials:

  • A2058 human melanoma cells (e.g., ATCC® CRL-11147™)

  • Dulbecco's Modified Eagle's Medium (DMEM)[2][6]

  • Fetal Bovine Serum (FBS)[2][6]

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[7]

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 cell culture flask.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a 1:3 to 1:6 split ratio.[5]

Experimental Workflow for Studying AM-966 Effects

Experimental_Workflow start Start culture_cells Culture A2058 Melanoma Cells start->culture_cells cytotoxicity_assay Determine AM-966 Cytotoxicity (MTT Assay) culture_cells->cytotoxicity_assay chemotaxis_assay Perform Chemotaxis Assay (Transwell or Wound Healing) culture_cells->chemotaxis_assay cytotoxicity_assay->chemotaxis_assay Inform non-toxic concentrations data_analysis Data Acquisition and Analysis chemotaxis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for investigating AM-966.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of AM-966 on A2058 melanoma cells and to establish a non-toxic concentration range for use in migration assays.

Materials:

  • A2058 cells

  • Complete growth medium

  • 96-well plates

  • AM-966 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A2058 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.

  • AM-966 Treatment: Prepare serial dilutions of AM-966 in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the AM-966 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Transwell Chemotaxis Assay

This assay measures the chemotactic migration of A2058 cells towards an LPA gradient and the inhibitory effect of AM-966.

Materials:

  • A2058 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free DMEM

  • LPA (Lysophosphatidic acid)

  • AM-966

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or Crystal Violet stain

Procedure:

  • Cell Preparation: Culture A2058 cells to 80% confluency. Serum-starve the cells overnight in serum-free DMEM. Detach the cells and resuspend them in serum-free DMEM containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of serum-free DMEM containing 1 µM LPA (chemoattractant) to the lower chamber of the 24-well plate. For negative controls, use serum-free DMEM with 0.1% BSA.

    • AM-966 Treatment: Pre-incubate the cell suspension with various concentrations of AM-966 (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

    • Upper Chamber: Add 100 µL of the cell suspension (containing AM-966 or vehicle) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

    • Alternatively, for fluorescent quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.

  • Data Analysis: Express the number of migrated cells as a percentage of the control (LPA alone).

Protocol 3: Wound Healing (Scratch) Assay

This assay provides a qualitative and semi-quantitative assessment of cell migration.

Materials:

  • A2058 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free DMEM

  • LPA

  • AM-966

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed A2058 cells in 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free DMEM containing LPA (1 µM) and different concentrations of AM-966 or vehicle (DMSO).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform pilot experiments to determine the optimal parameters for your studies. AM-966 is for research use only and not for human consumption.

References

Application Notes and Protocols: AM-966 In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro cell culture experiments involving AM-966, a selective antagonist of Lysophosphatidic Acid Receptor 1 (LPA1). The protocols and data presented are based on published research and are intended to guide researchers in studying the effects of AM-966 in a laboratory setting.

Introduction

AM-966 is a potent and selective antagonist of the LPA1 receptor, a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement.[1][2] While initially investigated for its anti-fibrotic properties, in vitro studies have revealed unexpected effects on endothelial barrier function.[1][3][4] These notes will focus on the in vitro effects of AM-966 on Human Lung Microvascular Endothelial Cells (HLMVECs).

Mechanism of Action

In HLMVECs, AM-966 has been shown to bind to the LPA1 receptor, paradoxically triggering a signaling cascade that leads to increased endothelial permeability.[1][2][3] This occurs through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and subsequent cytoskeletal rearrangement and stress fiber formation.[1][2][5] Furthermore, AM-966 induces the phosphorylation of VE-cadherin, a key component of adherens junctions, contributing to the disruption of the endothelial barrier.[1][3] This signaling is mediated through Gα12/13 proteins.[2]

Data Presentation

Table 1: Dose-Dependent Effect of AM-966 on Transendothelial Electrical Resistance (TEER) in HLMVECs
AM-966 Concentration (µM)Effect on TEERTime to Recovery
0.1Decrease~2 hours
1.0Decrease~2 hours
10Sustained DecreaseNo recovery within 2 hours

Data summarized from findings reported in studies on HLMVECs, where a decrease in TEER indicates increased endothelial permeability.[2]

Table 2: Effect of AM-966 on Protein Phosphorylation in HLMVECs
Treatment (1.0 µM AM-966)Target ProteinPhosphorylation Status
30 minutesVE-cadherinIncreased
Time-dependentMyosin Light Chain (MLC)Increased
30 minutesExtracellular signal-regulated kinases (Erk)No significant effect

This table is a summary of immunoblotting results from in vitro experiments.[1][5]

Experimental Protocols

Cell Culture
  • Cell Line: Human Lung Microvascular Endothelial Cells (HLMVECs).

  • Culture Medium: EGM-2 medium supplemented with 5% Fetal Bovine Serum (FBS), human epidermal growth factor (hEGF), human fibroblast growth factor-beta (hFGF-β), vascular endothelial growth factor (VEGF), ascorbic acid, hydrocortisone, R3-IGF-1, and gentamycin.[1]

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[1]

Transendothelial Electrical Resistance (TEER) Measurement

This protocol is used to assess endothelial barrier function in real-time.

  • Apparatus: Electric Cell-Substrate Impedance Sensing (ECIS) system.

  • Procedure:

    • Seed HLMVECs onto gold-plated electrodes in an ECIS array plate.

    • Culture cells until a confluent monolayer is formed, as indicated by a stable, high TEER value.

    • Starve the cells for 3 hours prior to the experiment.

    • Introduce AM-966 at desired concentrations (e.g., 0.1, 1.0, 10 µM) into the culture medium.

    • Record TEER values continuously to monitor changes in endothelial permeability. A decrease in TEER corresponds to increased permeability.[1][2]

Immunoblotting for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key signaling proteins.

  • Procedure:

    • Culture HLMVECs to confluence in appropriate culture dishes.

    • Starve the cells for 3 hours.

    • Treat the cells with AM-966 (e.g., 1.0 µM) for the desired time points (e.g., 30 minutes).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-VE-cadherin, total VE-cadherin, phospho-MLC, total MLC, phospho-Erk1/2, and total Erk1/2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.[1]

Immunofluorescence Staining for Cytoskeletal and Junctional Proteins

This protocol is used to visualize changes in the cytoskeleton and cell-cell junctions.

  • Procedure:

    • Grow HLMVECs on glass coverslips until confluent.

    • Treat the cells with AM-966 (e.g., 1 µM for 30 minutes).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with primary antibodies against VE-cadherin and phalloidin conjugated to a fluorescent dye (for F-actin staining).

    • Wash and incubate with fluorescently labeled secondary antibodies (if necessary).

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope. Look for the formation of stress fibers and gaps between cells.[1][2]

Mandatory Visualizations

AM966_Signaling_Pathway AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 Binds G_alpha Gα12/13 LPA1->G_alpha Activates RhoA RhoA G_alpha->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates VE_Cadherin VE-Cadherin ROCK->VE_Cadherin Phosphorylates pMLC p-MLC Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers pVE_Cadherin p-VE-Cadherin Permeability Increased Endothelial Permeability pVE_Cadherin->Permeability Stress_Fibers->Permeability

Caption: AM-966 signaling pathway in HLMVECs.

Experimental_Workflow Start Start: HLMVEC Culture Confluence Grow to Confluence Start->Confluence Starvation Serum Starvation (3h) Confluence->Starvation Treatment AM-966 Treatment Starvation->Treatment TEER TEER Measurement (ECIS) Treatment->TEER Immunoblot Immunoblotting (p-VE-Cadherin, p-MLC) Treatment->Immunoblot IF Immunofluorescence (F-actin, VE-Cadherin) Treatment->IF Permeability Assess Endothelial Permeability TEER->Permeability Phosphorylation Quantify Protein Phosphorylation Immunoblot->Phosphorylation Morphology Visualize Cellular Changes IF->Morphology

Caption: Workflow for in vitro AM-966 experiments.

References

AM-966: Application Notes and Protocols for Neuroscience and Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling phospholipid involved in a wide range of cellular processes, and its dysregulation has been implicated in the pathophysiology of various diseases, including neuroinflammatory and neurodegenerative disorders. By blocking the LPA1 receptor, AM-966 offers a valuable tool for investigating the role of LPA signaling in the central nervous system (CNS) and for exploring its therapeutic potential in conditions characterized by neuroinflammation.

These application notes provide an overview of the utility of AM-966 in neuroscience research, with a focus on its anti-inflammatory properties. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their study design.

Mechanism of Action

AM-966 exerts its effects by competitively binding to the LPA1 receptor, thereby preventing the binding of its endogenous ligand, LPA. Activation of the LPA1 receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades that contribute to cellular responses such as proliferation, migration, and cytokine release. In the context of neuroscience, LPA1 signaling is known to play a role in neuronal development, synaptic plasticity, and the activation of glial cells, including microglia and astrocytes.

By antagonizing the LPA1 receptor, AM-966 can effectively inhibit these downstream signaling pathways, leading to a reduction in neuroinflammatory responses.

Data Presentation

In Vitro Efficacy and Selectivity of AM-966
ParameterCell LineAssay TypeValueReference
IC50 (LPA1) CHO cells expressing human LPA1Calcium Mobilization17 nM[1](--INVALID-LINK--)
IC50 (LPA2) CHO cells expressing human LPA2Calcium Mobilization1,700 nM[1](--INVALID-LINK--)
IC50 (LPA3) CHO cells expressing human LPA3Calcium Mobilization1,600 nM[1](--INVALID-LINK--)
IC50 (LPA4) CHO cells expressing human LPA4Calcium Mobilization7,700 nM[1](--INVALID-LINK--)
IC50 (LPA5) CHO cells expressing human LPA5Calcium Mobilization8,600 nM--INVALID-LINK--1
IC50 (Chemotaxis) Human Lung FibroblastsCell Migration181 nM[1](--INVALID-LINK--)
In Vivo Application of AM-966
Animal ModelDosageRoute of AdministrationEffectReference
Bleomycin-induced lung injury (mouse)30 mg/kgOralReduced inflammation, tissue fibrosis, and vascular permeability.[1][1](--INVALID-LINK--)

Mandatory Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane LPA LPA LPA1 LPA1 Receptor LPA->LPA1 AM966 AM-966 This compound->LPA1 G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 G_alpha_i Gαi LPA1->G_alpha_i G_alpha_q Gαq LPA1->G_alpha_q RhoA RhoA G_alpha_12_13->RhoA Ras Ras G_alpha_i->Ras PI3K PI3K G_alpha_i->PI3K PLC PLC G_alpha_q->PLC ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ROCK->Cytoskeletal_Rearrangement NFkB NF-κB Activation PLC->NFkB Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK1/2 MEK->ERK Gene_Transcription Gene Transcription (Pro-inflammatory cytokines) ERK->Gene_Transcription ERK->Cell_Survival NFkB->Gene_Transcription p38_MAPK p38 MAPK Activation p38_MAPK->Gene_Transcription

Caption: LPA1 receptor signaling pathways and the inhibitory action of AM-966.

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Model cluster_analysis Downstream Analysis culture Primary Microglia Culture stimulate Stimulate with LPA (e.g., 10 µM) culture->stimulate migration Transwell Migration Assay culture->migration treat Treat with AM-966 (e.g., 1-1000 nM) stimulate->treat collect Collect Supernatant & Cell Lysates (24 hours post-treatment) treat->collect elisa Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot Analysis (p-ERK, p-p38, IκBα) collect->western migration->treat

Caption: Experimental workflow for in vitro evaluation of AM-966.

Experimental Protocols

Protocol 1: In Vitro Microglial Activation and Cytokine Release Assay

This protocol details the procedure for assessing the effect of AM-966 on LPA-induced cytokine release from primary microglia.

Materials:

  • Primary microglia (rat or mouse)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lysophosphatidic Acid (LPA)

  • AM-966

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well in complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for an additional 2-4 hours.

  • AM-966 Pre-treatment: Prepare a stock solution of AM-966 in DMSO and dilute to desired concentrations in serum-free medium. Add the AM-966 dilutions to the appropriate wells and incubate for 1 hour. Include a vehicle control (DMSO).

  • LPA Stimulation: Prepare a stock solution of LPA in PBS and dilute to the final working concentration (e.g., 10 µM) in serum-free medium. Add the LPA solution to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Quantification: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol outlines the steps to analyze the effect of AM-966 on the phosphorylation of key signaling proteins like ERK and p38 MAPK in microglia.

Materials:

  • Primary microglia

  • 6-well cell culture plates

  • LPA and AM-966

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed microglia in 6-well plates and treat with AM-966 and LPA as described in Protocol 1 (steps 1-4), using appropriate time points for activation (e.g., 15-60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Model of Neuroinflammation (Focal Cerebral Ischemia)

This protocol describes a model to evaluate the neuroprotective and anti-inflammatory effects of AM-966 in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • AM-966

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Tissue processing reagents for immunohistochemistry and ELISA

Procedure:

  • Animal Model: Induce focal cerebral ischemia in mice using the MCAO model.

  • AM-966 Administration: Prepare a suspension of AM-966 in the vehicle. Administer AM-966 (e.g., 30 mg/kg) or vehicle via oral gavage at a specific time point relative to the ischemic insult (e.g., 1 hour post-reperfusion).

  • Behavioral Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO to assess functional recovery.

  • Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals and perfuse the brains. Stain brain slices with TTC to visualize and quantify the infarct volume.

  • Immunohistochemistry: Process brain sections for immunohistochemical staining of markers for microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

  • Cytokine Analysis: Homogenize brain tissue from the ischemic hemisphere and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Conclusion

AM-966 is a valuable pharmacological tool for investigating the role of the LPA1 receptor in neuroscience and neuroinflammation. Its high selectivity and in vivo efficacy make it suitable for a range of experimental applications. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of LPA1 antagonism in various neurological disorders. As with any experimental work, optimization of concentrations, time points, and specific model systems is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for Studying Scleroderma and Systemic Sclerosis with AM-966

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM-966, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in preclinical studies of scleroderma and systemic sclerosis. The protocols detailed below are based on established methodologies for inducing and evaluating skin fibrosis in murine models, offering a framework for assessing the therapeutic potential of AM-966.

Introduction to AM-966 and its Role in Fibrosis

Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. A key mediator in the fibrotic process is lysophosphatidic acid (LPA), a bioactive phospholipid that signals through a family of G protein-coupled receptors. The LPA1 receptor is highly expressed on fibroblasts and mediates their recruitment, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor. By blocking the LPA-LPA1 signaling axis, AM-966 has demonstrated anti-fibrotic properties in various preclinical models, particularly in the context of pulmonary fibrosis.[1] These application notes extend its potential utility to the study of dermal fibrosis in scleroderma.

Mechanism of Action

AM-966 competitively inhibits the binding of LPA to the LPA1 receptor. This blockade disrupts downstream signaling cascades that are crucial for the development and progression of fibrosis. Key downstream effects of LPA1 activation that are inhibited by AM-966 include:

  • Fibroblast chemotaxis and recruitment to sites of injury and inflammation.

  • Myofibroblast differentiation , characterized by the expression of alpha-smooth muscle actin (α-SMA).[2][3][4][5][6]

  • Collagen production and deposition by activated fibroblasts and myofibroblasts.

  • Pro-inflammatory cytokine and chemokine production , which perpetuates the fibrotic microenvironment.[7]

Data Presentation: Efficacy of LPA1 Antagonism in a Murine Scleroderma Model

The following tables summarize the quantitative data from a study utilizing the LPA1 antagonist AM095, a compound structurally and functionally similar to AM-966, in the bleomycin-induced scleroderma mouse model.[1] These data demonstrate the potential of LPA1 antagonism to ameliorate skin fibrosis. It is anticipated that AM-966 would yield comparable results.

Table 1: Effect of the LPA1 Antagonist AM095 on Dermal Thickness in Bleomycin-Induced Scleroderma [1]

Treatment GroupMean Dermal Thickness (µm) ± SEMPercent Increase from PBS ControlPercent Attenuation of Bleomycin-Induced Increase
PBS + Vehicle250 ± 10--
Bleomycin + Vehicle455 ± 2582%-
Bleomycin + AM095 (Preventive)312 ± 1525%70%
Bleomycin + AM095 (Therapeutic - Day 7)280 ± 2012%85%
Bleomycin + AM095 (Therapeutic - Day 14)330 ± 1832%61%

Table 2: Effect of the LPA1 Antagonist AM095 on Skin Collagen Content (Hydroxyproline Assay) in Bleomycin-Induced Scleroderma [1]

Treatment GroupMean Hydroxyproline (µ g/punch biopsy) ± SEMPercent Increase from PBS ControlPercent Attenuation of Bleomycin-Induced Increase
PBS + Vehicle26 ± 2--
Bleomycin + Vehicle56.5 ± 4117%-
Bleomycin + AM095 (Preventive)40.5 ± 356%52%
Bleomycin + AM095 (Therapeutic - Day 7)46.5 ± 3.579%32%
Bleomycin + AM095 (Therapeutic - Day 14)48.5 ± 486%26%

Table 3: In Vitro Inhibitory Activity of AM-966

AssayCell TypeIC50 (nM)
LPA-stimulated intracellular calcium releaseCHO cells expressing human LPA117
LPA-induced chemotaxisHuman A2058 melanoma cells138 ± 43
LPA-induced chemotaxisIMR-90 human lung fibroblasts182 ± 86

Experimental Protocols

In Vivo Model: Bleomycin-Induced Scleroderma in Mice

This model is widely used to recapitulate the dermal fibrosis characteristic of scleroderma.

Materials:

  • Bleomycin sulfate (e.g., from Teva Parenteral Medicines)

  • Phosphate-buffered saline (PBS), sterile

  • C57BL/6 mice (female, 8 weeks old)

  • Insulin syringes with 28-30 gauge needles

  • AM-966

  • Vehicle for AM-966 (e.g., sterile water or 0.5% methylcellulose)

Protocol:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Bleomycin Preparation: Dissolve bleomycin sulfate in sterile PBS to a concentration of 1 mg/mL.

  • Induction of Scleroderma:

    • Anesthetize the mice and shave a small area on the upper back.

    • Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution) into the shaved area for 28 consecutive days.

    • For control groups, inject an equal volume of sterile PBS.

  • AM-966 Administration:

    • Prepare a stock solution of AM-966 in a suitable vehicle. A previously reported effective dose for a related indication is 30 mg/kg, administered twice daily (BID) via oral gavage.[1]

    • Preventive Regimen: Begin AM-966 administration on the same day as the first bleomycin injection and continue for the 28-day duration.

    • Therapeutic Regimen: Begin AM-966 administration at a specified time point after the initiation of bleomycin injections (e.g., day 7 or day 14) to model treatment of established fibrosis.

  • Euthanasia and Tissue Collection: At the end of the 28-day period, euthanize the mice and harvest the lesional skin from the back for analysis.

Quantification of Dermal Fibrosis

1. Dermal Thickness Measurement:

  • Fix a portion of the harvested skin in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and stain with Masson's trichrome to visualize collagen.

  • Capture images of the stained sections under a microscope.

  • Measure the dermal thickness (from the epidermal-dermal junction to the dermal-subcutaneous fat junction) at multiple points using image analysis software (e.g., ImageJ).

2. Hydroxyproline Assay for Collagen Content:

  • Take a standardized punch biopsy (e.g., 6 mm) from another portion of the harvested skin.

  • Determine the hydroxyproline content of the skin biopsy using a commercially available hydroxyproline assay kit, following the manufacturer's instructions. This assay provides a quantitative measure of total collagen.[1]

3. Immunohistochemistry for Myofibroblasts:

  • Use paraffin-embedded skin sections as described above.

  • Perform immunohistochemical staining for alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts.

  • Count the number of α-SMA-positive cells in multiple high-power fields to quantify myofibroblast infiltration.[1]

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates AM966 AM-966 This compound->LPA1 Binds & Inhibits G_proteins Gαq, Gαi, Gα12/13 LPA1->G_proteins Activates Wnt Wnt Signaling LPA1->Wnt Crosstalk PLC PLC G_proteins->PLC RhoA RhoA G_proteins->RhoA ERK ERK G_proteins->ERK PI3K_Akt PI3K/Akt G_proteins->PI3K_Akt Fibroblast_Activation Fibroblast Activation & Proliferation PLC->Fibroblast_Activation ROCK ROCK RhoA->ROCK Myofibroblast_Differentiation Myofibroblast Differentiation (α-SMA expression) ROCK->Myofibroblast_Differentiation Wnt->Myofibroblast_Differentiation ERK->Fibroblast_Activation PI3K_Akt->Fibroblast_Activation Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Cytokine_Chemokine Cytokine/Chemokine Production (IL-6, CCL2, CXCL1) Fibroblast_Activation->Cytokine_Chemokine Myofibroblast_Differentiation->Collagen_Production

Caption: LPA1 Signaling Pathway in Fibroblast Activation.

Experimental_Workflow cluster_induction Scleroderma Induction (28 Days) cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Induction Daily Subcutaneous Bleomycin Injections Vehicle Vehicle Control Induction->Vehicle AM966_Preventive AM-966 (Preventive) Induction->AM966_Preventive AM966_Therapeutic AM-966 (Therapeutic) Induction->AM966_Therapeutic Dermal_Thickness Dermal Thickness (Masson's Trichrome) Vehicle->Dermal_Thickness Collagen_Content Collagen Content (Hydroxyproline Assay) Vehicle->Collagen_Content Myofibroblast_Count Myofibroblast Count (α-SMA IHC) Vehicle->Myofibroblast_Count AM966_Preventive->Dermal_Thickness AM966_Preventive->Collagen_Content AM966_Preventive->Myofibroblast_Count AM966_Therapeutic->Dermal_Thickness AM966_Therapeutic->Collagen_Content AM966_Therapeutic->Myofibroblast_Count

References

Application Notes and Protocols: AM-966 and ERK1/2 Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] The LPA1 receptor is a G protein-coupled receptor involved in a multitude of cellular processes, including cell proliferation, migration, and survival. A key downstream signaling pathway activated by LPA1 is the Ras-Raf-MEK-ERK cascade, which culminates in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate gene expression, making this pathway critical in both normal physiology and in pathological conditions such as cancer and fibrosis.

These application notes provide a comprehensive overview of the effect of AM-966 on ERK1/2 phosphorylation and a detailed protocol for assessing this effect.

Data Presentation: Effect of AM-966 on ERK1/2 Phosphorylation

The following table summarizes the inhibitory effects of AM-966 on ERK1/2 phosphorylation in various experimental settings. AM-966 has been demonstrated to effectively block ERK1/2 phosphorylation induced by LPA and certain antidepressant drugs.[1][4]

Cell LineInducing AgentAM-966 ConcentrationObserved Effect on p-ERK1/2Reference
C6 glioma cells1 µM LPAIndicated concentrationsConcentration-dependent inhibition[4]
C6 glioma cells15 µM AmitriptylineIndicated concentrationsConcentration-dependent inhibition[4]
C6 glioma cells5 µM Mianserin100 nMComplete blockade of phosphorylation[4]
CHO-K1 cells300 nM LPAIndicated concentrationsConcentration-dependent inhibition[4]
Human Lung Microvascular Endothelial Cells (HLMVECs)5.0 µM LPA1.0 µMNo increase in p-ERK1/2 by AM-966 alone, in contrast to LPA[5][6][7]

Note: In HLMVECs, while LPA treatment resulted in an increase in ERK1/2 phosphorylation, treatment with AM-966 alone did not induce phosphorylation of ERK1/2.[5][6][7]

Signaling Pathway and Experimental Workflow

AM-966 Signaling Pathway

AM966_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade LPA1 LPA1 Receptor G_protein G Protein LPA1->G_protein LPA LPA LPA->LPA1 AM966 AM-966 This compound->LPA1 Inhibits Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Translocates to Nucleus ERK_Assay_Workflow cluster_wb Western Blotting Steps A 1. Cell Culture and Treatment - Seed cells and allow adherence - Serum starve cells - Pre-incubate with AM-966 - Stimulate with agonist (e.g., LPA) B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Western Blotting C->D WB1 SDS-PAGE D->WB1 E 5. Data Analysis - Densitometry analysis of p-ERK and total ERK bands - Normalize p-ERK to total ERK WB2 Protein Transfer (to PVDF membrane) WB1->WB2 WB3 Blocking (e.g., with 5% BSA) WB2->WB3 WB4 Primary Antibody Incubation (anti-p-ERK1/2, anti-total-ERK1/2) WB3->WB4 WB5 Secondary Antibody Incubation (HRP-conjugated) WB4->WB5 WB6 Chemiluminescent Detection WB5->WB6 WB6->E

References

Application Note and Protocol: Measuring LPA1 Receptor Antagonism with AM-966 Using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of various cellular processes, including cell proliferation, migration, and cytoskeletal changes. Upon activation by LPA, the LPA1 receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial downstream event that can be precisely measured to quantify the activity of the LPA1 receptor.

AM-966 is a potent and selective antagonist of the LPA1 receptor.[1][2][3] It effectively inhibits LPA-stimulated intracellular calcium release, making it a valuable tool for studying the physiological and pathological roles of the LPA1 signaling pathway.[1][2][3] This application note provides a detailed protocol for using AM-966 in a calcium mobilization assay to determine its antagonist activity at the human LPA1 receptor.

Data Presentation

The inhibitory effect of AM-966 on LPA-induced calcium mobilization can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the antagonist activity.

CompoundTargetAssayIC50 (nM)Cell Line
AM-966Human LPA1 ReceptorLPA-stimulated intracellular calcium release17CHO cells expressing human LPA1
AM-966Human LPA3 ReceptorLPA-induced calcium mobilization1600CHO cells expressing human LPA3

This table summarizes the reported inhibitory concentrations of AM-966, highlighting its selectivity for the LPA1 receptor over other LPA receptor subtypes.[4]

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway and the mechanism of inhibition by AM-966.

LPA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream Initiates LPA LPA (Agonist) LPA->LPA1 Binds & Activates AM966 AM-966 (Antagonist) This compound->LPA1 Binds & Inhibits

Caption: LPA1 signaling pathway and AM-966 inhibition.

Experimental Protocol: Calcium Mobilization Assay

This protocol outlines the steps for measuring the antagonist effect of AM-966 on LPA-induced calcium mobilization in cells expressing the LPA1 receptor. This assay is commonly performed using a fluorescence plate reader.

Materials:

  • Cells: CHO or HEK293 cells stably or transiently expressing the human LPA1 receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).

  • Assay Plates: Black-walled, clear-bottomed 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • LPA (agonist): Lysophosphatidic acid.

  • AM-966 (antagonist):

  • Control Compounds: A known LPA1 antagonist (if available) and a vehicle control (e.g., DMSO).

  • Fluorescence Plate Reader: With excitation and emission filters appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and count the LPA1-expressing cells.

    • Seed the cells into the black-walled, clear-bottomed microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of AM-966 and any control compounds in the assay buffer.

    • Prepare a stock solution of LPA in the assay buffer at a concentration that will give a final EC80 response (the concentration that elicits 80% of the maximal response). This concentration should be predetermined from an agonist dose-response curve.

  • Antagonist Incubation:

    • After the dye loading incubation, gently wash the cells twice with the assay buffer to remove excess dye.

    • Add the serially diluted AM-966 or control compounds to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Calcium Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injection system, add the LPA agonist solution to all wells simultaneously.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response in each well as a percentage of the control response (LPA alone).

    • Plot the normalized response against the logarithm of the AM-966 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of AM-966.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the calcium mobilization assay.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed LPA1-expressing cells in microplate Incubate_24h 2. Incubate 24-48h Seed_Cells->Incubate_24h Load_Dye 3. Load cells with calcium indicator dye Incubate_24h->Load_Dye Incubate_1h 4. Incubate 45-60 min Load_Dye->Incubate_1h Wash_Cells 5. Wash cells Incubate_1h->Wash_Cells Add_Antagonist 6. Add AM-966 (serial dilutions) Wash_Cells->Add_Antagonist Incubate_30m 7. Incubate 15-30 min Add_Antagonist->Incubate_30m Read_Baseline 8. Read baseline fluorescence Incubate_30m->Read_Baseline Add_Agonist 9. Inject LPA (agonist) Read_Baseline->Add_Agonist Read_Response 10. Read fluorescence response (kinetic) Add_Agonist->Read_Response Calculate_DeltaF 11. Calculate ΔF (Peak - Baseline) Read_Response->Calculate_DeltaF Normalize_Data 12. Normalize data to control response Calculate_DeltaF->Normalize_Data Plot_Curve 13. Plot dose-response curve Normalize_Data->Plot_Curve Determine_IC50 14. Determine IC50 Plot_Curve->Determine_IC50

References

Application Notes and Protocols for AM-966 in Inhibiting Fibroblast Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide range of cellular processes, including fibroblast activation, a key event in the pathogenesis of fibrotic diseases. By blocking the LPA1 receptor, AM-966 effectively inhibits the downstream signaling pathways that lead to fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition in fibrosis. These application notes provide detailed protocols for utilizing AM-966 to study and inhibit fibroblast activation in vitro.

Mechanism of Action

AM-966 competitively binds to the LPA1 receptor, preventing the binding of its natural ligand, LPA. Activation of LPA1 by LPA initiates a cascade of intracellular signaling events primarily through Gαi, Gαq, and Gα12/13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), RhoA, and Ras, ultimately resulting in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. These pathways collectively promote the key features of fibroblast activation: chemotaxis, proliferation, and the expression of profibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen. AM-966 abrogates these effects by preventing the initial LPA-LPA1 interaction.

Signaling Pathway of LPA1 in Fibroblast Activation and Inhibition by AM-966

LPA1_Signaling cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates LPA LPA LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA ERK p-ERK1/2 G_protein->ERK Activation Fibroblast Activation (Chemotaxis, Proliferation, α-SMA, Collagen) PLC->Activation RhoA->Activation ERK->Activation experimental_workflow cluster_assays 4. Assessment of Fibroblast Activation culture 1. Fibroblast Culture (e.g., IMR-90) starve 2. Serum Starvation (Synchronize cells) culture->starve treat 3. Treatment - Vehicle - LPA - AM-966 - LPA + AM-966 starve->treat chemotaxis Chemotaxis Assay (Boyden Chamber) treat->chemotaxis western Western Blot (p-ERK1/2) treat->western if_stain Immunofluorescence (α-SMA) treat->if_stain collagen Collagen Gel Contraction treat->collagen

Troubleshooting & Optimization

AM-966 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AM-966, a potent and selective LPA1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of AM-966?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of AM-966. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL. For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.

Q2: What is the recommended storage condition for AM-966 stock solutions?

A2: AM-966 stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. When stored at -20°C, the solution is generally stable for up to one year, and at -80°C, it can be stable for up to two years. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My AM-966 precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like AM-966. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of AM-966 in your experiment may be exceeding its aqueous solubility limit. Try using a lower concentration.

  • Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic.

  • Use a surfactant or co-solvent: Incorporating a biocompatible surfactant, such as Tween 80, or a co-solvent like PEG300 can improve the aqueous solubility of AM-966.

  • Warm the solution gently: Gently warming the solution to 37°C may help dissolve small amounts of precipitate.

  • Prepare fresh dilutions: Always prepare aqueous dilutions of AM-966 immediately before use.

Q4: What is the mechanism of action of AM-966?

A4: AM-966 is a high-affinity, selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). By blocking the LPA1 receptor, AM-966 inhibits downstream signaling pathways, such as the Rho/Rho kinase pathway, which are involved in processes like cell proliferation, migration, and fibrosis.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation in DMSO stock solution 1. Moisture in DMSO. 2. Storage at improper temperature. 3. Exceeded solubility limit.1. Use fresh, anhydrous DMSO. 2. Store stock solutions at -20°C or -80°C. 3. Gently warm the solution and vortex. If precipitation persists, the concentration may be too high.
Cloudiness or precipitation upon dilution in aqueous buffer 1. Low aqueous solubility of AM-966. 2. pH of the buffer affecting solubility. 3. High final concentration of AM-966.1. Use a co-solvent like PEG300 or a surfactant like Tween 80 in the formulation. 2. Investigate the pH-solubility profile of AM-966 and adjust the buffer pH if possible. 3. Reduce the final working concentration of AM-966.
Inconsistent experimental results 1. Incomplete dissolution of AM-966. 2. Precipitation of the compound during the experiment.1. Ensure complete dissolution of the stock solution before making dilutions. Sonication may be helpful. 2. Visually inspect your experimental setup for any signs of precipitation. Consider performing a solubility test under your specific experimental conditions.
Stability Issues
Problem Possible Cause Troubleshooting & Prevention
Loss of compound activity over time 1. Degradation of AM-966 in solution. 2. Hydrolysis of the carbamate or ester functional groups. 3. Oxidation of the molecule. 4. Photodegradation from exposure to light.1. Prepare fresh solutions for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect solutions from light by using amber vials or covering tubes with foil. 4. Consider conducting forced degradation studies (see Experimental Protocols) to understand the specific degradation pathways under your experimental conditions.
Appearance of unknown peaks in HPLC analysis 1. Presence of degradation products.1. Perform a forced degradation study to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method that can resolve AM-966 from its potential degradants.

Data Presentation

AM-966 Solubility Data
Solvent Solubility Notes
DMSO (Dimethyl sulfoxide) ≥ 100 mg/mLUse fresh, anhydrous DMSO for best results.
DMF (Dimethylformamide) ~30 mg/mL-
Ethanol ~2.5 mg/mL-
DMSO:PBS (pH 7.2) (1:4) ~0.2 mg/mLIllustrates the significant drop in solubility in aqueous solutions.

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a method for rapidly assessing the kinetic solubility of AM-966 in an aqueous buffer, which is relevant for initial screening in biological assays.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of AM-966 in 100% DMSO.

  • Prepare Assay Plate: Add 2 µL of the AM-966 stock solution to the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final AM-966 concentration of 100 µM with 1% DMSO.

  • Incubate: Shake the plate for 2 hours at room temperature, protected from light.

  • Analyze: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). An increase in turbidity or absorbance compared to a buffer-only control indicates precipitation.

  • Quantify (Optional): To quantify the soluble fraction, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of dissolved AM-966 using a validated analytical method like HPLC-UV.

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of AM-966, which is a more accurate measure of its intrinsic solubility.

Methodology:

  • Add Excess Solid: Add an excess amount of solid AM-966 to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid Phases: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantify: Determine the concentration of AM-966 in the clear filtrate using a validated analytical method such as HPLC-UV.

Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of AM-966 under various stress conditions to identify potential degradation pathways and products.

Methodology:

  • Prepare Solutions: Prepare solutions of AM-966 in appropriate solvents (e.g., water, methanol, or a mixture).

  • Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 80°C.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products, aiding in their identification.

Mandatory Visualization

AM966_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Inhibits G_protein Gαq / Gα12/13 LPA1->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_P MLC Phosphorylation ROCK->MLC_P Promotes Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MLC_P->Cytoskeletal_Rearrangement Leads to

Caption: AM-966 inhibits the LPA1 receptor signaling pathway.

Experimental_Workflow_Solubility cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Prepare 10 mM AM-966 in DMSO K2 Add to Aqueous Buffer (1% final DMSO) K1->K2 K3 Incubate (2h, RT) K2->K3 K4 Measure Turbidity K3->K4 T1 Add Excess Solid AM-966 to Buffer T2 Equilibrate (24-48h) T1->T2 T3 Filter T2->T3 T4 Quantify by HPLC T3->T4

Caption: Workflow for determining kinetic and thermodynamic solubility.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start AM-966 Solution Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products and Pathways Analysis->Result

Caption: Workflow for a forced degradation study of AM-966.

Technical Support Center: Investigating AM-966 Effects on Endothelial Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the effects of AM-966 on endothelial permeability.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of AM-966 on endothelial permeability?

A1: Contrary to its function as a Lysophosphatidic Acid Receptor 1 (LPA1) antagonist, AM-966 has been shown to unexpectedly increase lung microvascular endothelial permeability.[1][2] This effect is characterized by a rapid and dose-dependent decrease in transendothelial electrical resistance (TEER).[1][2]

Q2: What is the underlying signaling pathway responsible for AM-966-induced endothelial hyperpermeability?

A2: AM-966 induces endothelial barrier dysfunction through the activation of the RhoA/Rho kinase (ROCK) signaling pathway.[1][2] This leads to the phosphorylation of myosin light chain (MLC) and vascular endothelial (VE)-cadherin.[1][2] The activation of this pathway results in the formation of actin stress fibers and the creation of gaps between endothelial cells, thereby increasing permeability.[1][2]

Q3: Does AM-966 affect other signaling pathways in endothelial cells?

A3: Studies have shown that unlike lysophosphatidic acid (LPA), AM-966 does not induce the phosphorylation of extracellular signal-regulated kinases (Erk).[1][2]

Q4: How quickly does AM-966 affect endothelial permeability, and is the effect reversible?

A4: The effect of AM-966 on endothelial permeability is rapid, with a noticeable decrease in TEER occurring shortly after treatment.[1] The permeability typically begins to return to baseline levels within a few hours.

Troubleshooting Guides

Transendothelial Electrical Resistance (TEER) Measurements
Observed Issue Potential Cause Troubleshooting Steps
No change in TEER after AM-966 treatment. 1. Suboptimal AM-966 concentration: The dose of AM-966 may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration for your specific endothelial cell type.
2. Poor cell monolayer confluence: The endothelial cell monolayer may not have been fully confluent at the time of the experiment.- Ensure cells have formed a tight monolayer before starting the experiment. This can be visually confirmed with a microscope. - Allow cells to stabilize after reaching confluence before adding AM-966.
3. Inactive AM-966: The compound may have degraded.- Use a fresh stock of AM-966. - Ensure proper storage conditions as recommended by the manufacturer.
High variability in TEER readings between wells. 1. Inconsistent cell seeding density: Uneven cell numbers across wells will lead to variable monolayer formation.- Ensure a homogenous cell suspension and careful pipetting to seed each well with the same number of cells.
2. Electrode placement: Inconsistent placement of the TEER electrodes can cause significant variations in readings.- Place the electrodes in the same position and at the same depth in each well for every measurement.
3. Temperature fluctuations: TEER is sensitive to temperature changes.- Allow the plate to equilibrate to room temperature for a consistent amount of time before each measurement if not using an automated system that maintains temperature.
Unexpected drop in TEER in control (vehicle-treated) wells. 1. Mechanical disruption of monolayer: Pipetting or media changes may have disturbed the cell layer.- Be gentle when adding solutions to the wells. Pipette against the side of the well to minimize disruption.
2. Solvent toxicity: The vehicle used to dissolve AM-966 (e.g., DMSO) may be at a toxic concentration.- Ensure the final concentration of the vehicle is low and consistent across all wells, including controls. - Run a vehicle-only control to assess its effect on TEER.
Western Blot Analysis of Phosphorylated Proteins (p-MLC, p-VE-cadherin)
Observed Issue Potential Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins. 1. Suboptimal stimulation time: The time point for cell lysis after AM-966 treatment may not coincide with peak phosphorylation.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal phosphorylation of MLC and VE-cadherin.
2. Phosphatase activity: Endogenous phosphatases in the cell lysate can dephosphorylate target proteins.- Add phosphatase inhibitors to your lysis buffer immediately before use.
3. Low protein concentration: Insufficient protein loaded onto the gel.- Use a protein assay to accurately quantify protein concentration and ensure equal loading.
High background on the western blot. 1. Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive.- Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.
3. Inadequate washing: Insufficient washing can leave behind unbound antibodies.- Increase the number and/or duration of wash steps.
Immunofluorescence Staining for F-actin
Observed Issue Potential Cause Troubleshooting Steps
No visible stress fiber formation after AM-966 treatment. 1. Suboptimal AM-966 concentration or incubation time: Similar to western blotting, the conditions may not be optimal to induce a clear phenotype.- Perform a dose-response and time-course experiment to identify the best conditions for observing stress fiber formation.
2. Poor cell health: Unhealthy cells may not respond appropriately to stimuli.- Ensure cells are healthy and not over-confluent before treatment.
High background fluorescence. 1. Inadequate fixation or permeabilization: Improper cell processing can lead to non-specific staining.- Optimize fixation and permeabilization times and reagent concentrations.
2. Non-specific antibody/phalloidin binding: The staining reagent may be binding non-specifically.- Include a "secondary antibody only" or "phalloidin only" control to assess non-specific binding. - Ensure adequate blocking steps.
Weak fluorescent signal. 1. Low expression of F-actin: While unlikely in most cells, it is a possibility.- This is generally not an issue for F-actin staining.
2. Photobleaching: The fluorescent signal may have been bleached by excessive exposure to light.- Minimize the exposure of stained samples to light. Use an anti-fade mounting medium.

Experimental Protocols

Transendothelial Electrical Resistance (TEER) Assay
  • Cell Seeding: Seed human lung microvascular endothelial cells (HLMVECs) onto porous transwell inserts at a high density to ensure the formation of a confluent monolayer.

  • Monolayer Formation: Culture the cells for 2-3 days, or until a stable, high TEER value is achieved, indicating a confluent monolayer.

  • Starvation: Prior to the experiment, starve the cells in a serum-free medium for 2-4 hours.

  • Baseline Measurement: Measure the baseline TEER of the cell monolayers.

  • AM-966 Treatment: Add AM-966 at the desired concentrations to the apical chamber of the transwells. Include a vehicle control (e.g., DMSO).

  • TEER Monitoring: Measure TEER at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the addition of AM-966.

  • Data Analysis: Normalize the TEER values to the baseline reading and express as a percentage of the initial resistance.

Western Blot for p-MLC and p-VE-cadherin
  • Cell Culture and Treatment: Grow HLMVECs to confluence in culture plates. Treat the cells with AM-966 for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MLC, total MLC, p-VE-cadherin, and total VE-cadherin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for F-actin
  • Cell Culture and Treatment: Seed HLMVECs on glass coverslips and grow to confluence. Treat with AM-966 for the optimal time to induce stress fibers.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • F-actin Staining: Incubate the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature in the dark.

  • Nuclear Staining (Optional): Counterstain the nuclei with DAPI.

  • Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

AM966_Signaling_Pathway AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 RhoA RhoA Activation LPA1->RhoA ROCK ROCK RhoA->ROCK MLC MLC Phosphorylation ROCK->MLC VECadherin VE-Cadherin Phosphorylation ROCK->VECadherin StressFibers Actin Stress Fiber Formation MLC->StressFibers GapFormation Inter-endothelial Gap Formation VECadherin->GapFormation Permeability Increased Endothelial Permeability StressFibers->Permeability GapFormation->Permeability

Caption: Signaling pathway of AM-966-induced endothelial permeability.

TEER_Experimental_Workflow Start Start SeedCells Seed Endothelial Cells on Transwell Inserts Start->SeedCells Monolayer Culture to Confluence (Stable TEER) SeedCells->Monolayer Starve Serum Starve Cells Monolayer->Starve Baseline Measure Baseline TEER Starve->Baseline Treat Treat with AM-966 or Vehicle Baseline->Treat Monitor Monitor TEER Over Time Treat->Monitor Analyze Analyze Data Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for TEER measurements.

References

AM-966 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AM-966.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of AM-966?

A1: The primary documented off-target effect of AM-966 is an increase in lung microvascular endothelial permeability.[1][2] While AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), it has been observed to induce a disruption in the endothelial barrier function.[1]

Q2: What is the mechanism behind AM-966-induced endothelial permeability?

A2: AM-966 induces endothelial permeability through the activation of the RhoA/Rho kinase signaling pathway.[1] This leads to the phosphorylation of myosin light chain (MLC) and vascular endothelial (VE)-cadherin.[1] The phosphorylation of these proteins results in cytoskeletal rearrangement, the formation of stress fibers, and the creation of gaps between endothelial cells, ultimately increasing permeability.[1]

Q3: Does this off-target effect contradict its role as an LPA1 antagonist?

A3: The effect on endothelial permeability is an unexpected finding for an LPA1 antagonist. Interestingly, this effect appears to be mediated, at least in part, through the LPA1 receptor itself, as silencing LPA1 attenuates the AM-966-induced increase in permeability and phosphorylation of VE-cadherin.[3] This suggests a complex signaling mechanism where AM-966, while acting as an antagonist for certain LPA1-mediated pathways (like calcium release), may function as an agonist or biased agonist for pathways regulating endothelial barrier function.

Q4: Are there any other known off-target effects of AM-966?

Q5: How can I differentiate between on-target LPA1 antagonism and off-target effects in my experiments?

A5: To dissect the on-target versus off-target effects of AM-966, consider the following strategies:

  • Use a structurally unrelated LPA1 antagonist: Comparing the results obtained with AM-966 to another LPA1 antagonist with a different chemical scaffold can help determine if the observed effect is specific to AM-966 or a general consequence of LPA1 inhibition.

  • LPA1 knockdown or knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LPA1 expression. If the effect of AM-966 is still present in the absence of LPA1, it is likely an off-target effect.

  • Dose-response analysis: Characterize the concentration-dependence of both the desired on-target effect and the suspected off-target effect. Disparate potency values may suggest different mechanisms of action.

Troubleshooting Guides

Issue 1: Unexpected Increase in Endothelial Permeability Observed

Symptoms:

  • Decrease in transendothelial electrical resistance (TEER) in cell monolayers.

  • Increased passage of fluorescently labeled macromolecules (e.g., dextran) across the endothelial layer.

  • Visible gap formation between endothelial cells in microscopy studies.

Possible Cause: This is a known off-target effect of AM-966, mediated by the activation of the RhoA pathway and phosphorylation of VE-cadherin and MLC.[1]

Troubleshooting Steps:

  • Confirm the Observation:

    • Perform a dose-response experiment with AM-966 to confirm that the permeability increase is concentration-dependent.

    • Include a vehicle control (e.g., DMSO) to ensure the effect is not due to the solvent.

  • Investigate the Mechanism:

    • Inhibit Rho Kinase: Pre-treat cells with a Rho kinase (ROCK) inhibitor (e.g., Y-27632) before adding AM-966. If the permeability increase is blocked, it confirms the involvement of the RhoA pathway.

    • Assess VE-cadherin and MLC Phosphorylation: Perform Western blotting or immunofluorescence to detect changes in the phosphorylation status of VE-cadherin and MLC in response to AM-966 treatment.

  • Control for LPA1 Involvement:

    • If possible, use an LPA1 knockdown or knockout cell line to determine if the effect is dependent on the LPA1 receptor.

Issue 2: Discrepancy Between Expected and Observed Efficacy in Anti-Fibrotic Models

Symptoms:

  • AM-966 shows reduced or no efficacy in an in vivo model of fibrosis where vascular leakage is a significant pathological component.

  • Contradictory results between in vitro anti-fibrotic assays and in vivo outcomes.

Possible Cause: The off-target effect of AM-966 on endothelial permeability could counteract its beneficial anti-fibrotic effects in certain pathological contexts. Increased vascular leakage can exacerbate inflammation and tissue damage, potentially masking the positive effects of LPA1 antagonism on fibroblast activation and proliferation.

Troubleshooting Steps:

  • Assess Vascular Leakage in Vivo:

    • Quantify vascular leakage in your animal model using methods like the Evans blue dye extravasation assay. This will help determine if the off-target effect is significant in your experimental setting.

  • Correlate Efficacy with Vascular Integrity:

    • Analyze the temporal relationship between AM-966 administration, changes in vascular permeability, and fibrotic markers.

  • Consider Alternative LPA1 Antagonists:

    • If available, test a structurally different LPA1 antagonist that is not known to induce endothelial permeability to see if it yields better in vivo efficacy.

Quantitative Data Summary

ParameterValueCell Line/Assay ConditionReference
On-Target Activity
Human LPA1 IC5017 nMCHO cells expressing human LPA1 (Calcium flux assay)[4]
Mouse LPA1 IC5019 nMCHO cells expressing mouse LPA1 (Calcium flux assay)
Selectivity
Human LPA2 IC501,700 nMCHO cells expressing human LPA2[4]
Human LPA3 IC501,600 nMCHO cells expressing human LPA3[4]
Human LPA4 IC507,700 nMCHO cells expressing human LPA4[4]
Human LPA5 IC508,600 nMCHO cells expressing human LPA5[4]
Off-Target Effect
Endothelial PermeabilityDose-dependent decrease in TEERHuman Lung Microvascular Endothelial Cells (HLMVECs)[1]

Experimental Protocols

Protocol 1: Assessment of Endothelial Permeability using Transendothelial Electrical Resistance (TEER)

Objective: To measure the effect of AM-966 on the integrity of an endothelial cell monolayer.

Materials:

  • Human Lung Microvascular Endothelial Cells (HLMVECs)

  • Endothelial Cell Growth Medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • TEER measurement system (e.g., EVOM2™)

  • AM-966

  • Vehicle control (e.g., DMSO)

Procedure:

  • Seed HLMVECs onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 48-72 hours.

  • Culture the cells until a stable TEER reading is achieved, indicating a mature monolayer.

  • On the day of the experiment, replace the medium in both the apical and basolateral chambers with fresh, pre-warmed medium.

  • Allow the TEER readings to stabilize for at least 30 minutes.

  • Prepare serial dilutions of AM-966 in culture medium. Also, prepare a vehicle control.

  • Add the AM-966 dilutions or vehicle control to the apical chamber of the Transwell inserts.

  • Measure TEER at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the addition of AM-966.

  • Calculate the change in TEER relative to the baseline and the vehicle control. A significant decrease in TEER indicates increased permeability.

Protocol 2: Immunofluorescence Staining for VE-Cadherin and F-actin

Objective: To visualize the effects of AM-966 on cell-cell junctions and the actin cytoskeleton.

Materials:

  • HLMVECs cultured on glass coverslips

  • AM-966

  • Vehicle control (e.g., DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against VE-cadherin

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled Phalloidin (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Seed HLMVECs on glass coverslips and grow to confluency.

  • Treat the cells with the desired concentration of AM-966 or vehicle for the appropriate time (e.g., 30 minutes).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against VE-cadherin diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and fluorescently labeled Phalloidin in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope. Look for disruptions in VE-cadherin localization at cell junctions and the formation of actin stress fibers in AM-966-treated cells.

Visualizations

AM966_Off_Target_Signaling cluster_membrane Cell Membrane LPA1 LPA1 Receptor RhoA RhoA LPA1->RhoA Activates AM966 AM-966 This compound->LPA1 ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates VE_cadherin VE-Cadherin ROCK->VE_cadherin Phosphorylates pMLC p-MLC MLC->pMLC Cytoskeleton Cytoskeletal Rearrangement pMLC->Cytoskeleton pVE_cadherin p-VE-Cadherin VE_cadherin->pVE_cadherin pVE_cadherin->Cytoskeleton Permeability Increased Endothelial Permeability Cytoskeleton->Permeability

Caption: Signaling pathway of AM-966-induced endothelial permeability.

experimental_workflow start Start: Suspected Off-Target Effect confirm_effect Confirm Effect with Dose-Response and Controls start->confirm_effect investigate_mechanism Investigate Mechanism (e.g., Pathway Inhibitors, Western Blot) confirm_effect->investigate_mechanism use_alternative Use Structurally Different LPA1 Antagonist investigate_mechanism->use_alternative knockdown Use LPA1 Knockdown/ Knockout Model investigate_mechanism->knockdown on_target Conclusion: On-Target Effect use_alternative->on_target Effect Absent off_target Conclusion: Off-Target Effect use_alternative->off_target Effect Persists knockdown->on_target Effect Absent knockdown->off_target Effect Persists

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

References

AM-966 toxicology and safety profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is compiled from publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicology and safety profile for AM-966 is not available in the public domain. The data presented here is primarily from preclinical research and does not include clinical safety information.

Frequently Asked Questions (FAQs)

Q1: What is AM-966 and what is its primary mechanism of action?

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It is an orally bioavailable compound that has been investigated for its potential therapeutic effects, particularly in the context of lung fibrosis.[1][4] Its mechanism of action involves blocking the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor.

Q2: What is the selectivity profile of AM-966?

AM-966 is highly selective for the LPA1 receptor over other LPA receptors. The inhibitory concentrations (IC50) for various LPA receptors are summarized in the table below.

Q3: Are there any known in vivo effects of AM-966 in animal models?

In a mouse model of bleomycin-induced lung injury, administration of AM-966 at a dose of 30 mg/kg has been shown to reduce inflammation, tissue fibrosis, and vascular permeability.[1][2]

Q4: Has the toxicology and safety profile of AM-966 been established?

Based on publicly available information, a comprehensive toxicology and safety profile for AM-966, including data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), has not been published. Therefore, caution should be exercised in its experimental use.

Q5: Are there any unexpected or off-target effects reported for AM-966?

One study has reported an unexpected in vitro effect of AM-966. It was found to increase lung microvascular endothelial permeability.[4][5] This effect is thought to be mediated through the activation of the RhoA signaling pathway and phosphorylation of VE-cadherin.[4][5]

Data Summary

Table 1: In Vitro Potency and Selectivity of AM-966

TargetAssay TypeCell LineIC50 (nM)Reference
Human LPA1 ReceptorCalcium AssayCHO cells17[1]
Human LPA2 Receptor--1,700[1]
Human LPA3 Receptor--1,600[1]
Human LPA4 Receptor--7,700[1]
Human LPA5 Receptor--8,600[1]
LPA-induced ChemotaxisChemotaxis AssayLung Fibroblasts181[1]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.

  • Potential Cause: AM-966 is a potent inhibitor of LPA1 signaling. Ensure that the serum used in your cell culture medium does not contain high levels of LPA, as this can interfere with your experimental results. Consider using serum-free media or charcoal-stripped serum.

  • Troubleshooting Step: Test a range of AM-966 concentrations to determine the optimal dose for your specific cell type and experimental conditions.

Issue: Observing increased endothelial permeability in in vitro models.

  • Potential Cause: As reported in the literature, AM-966 can induce endothelial barrier disruption in vitro.[4][5] This is a known off-target effect mediated by RhoA activation.

  • Troubleshooting Step: If endothelial barrier integrity is critical for your experiment, consider using a lower concentration of AM-966 or an alternative LPA1 antagonist. You can also co-treat with a Rho kinase (ROCK) inhibitor to see if this mitigates the effect.

Issue: Difficulty dissolving AM-966.

  • Potential Cause: AM-966 has specific solubility properties.

  • Troubleshooting Step: According to supplier information, AM-966 is soluble in DMF and DMSO at approximately 30 mg/mL.[1] For aqueous solutions, a formulation of DMSO:PBS (pH 7.2) at a 1:4 ratio is suggested for a concentration of about 0.2 mg/mL.[1] Ensure you are using the appropriate solvent and concentration for your experimental setup.

Signaling Pathway

AM966_Signaling_Pathway cluster_cell Endothelial Cell AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 Binds to RhoA RhoA LPA1->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates VE_Cadherin VE-Cadherin ROCK->VE_Cadherin Leads to Phosphorylation pMLC Phosphorylated MLC MLC->pMLC Permeability Increased Endothelial Permeability pMLC->Permeability pVE_Cadherin Phosphorylated VE-Cadherin VE_Cadherin->pVE_Cadherin pVE_Cadherin->Permeability

Caption: In vitro signaling pathway of AM-966 leading to increased endothelial permeability.

References

Technical Support Center: Optimizing AM-966 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AM-966 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is AM-966 and what is its primary target?

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through this receptor.

Q2: What is the mechanism of action of AM-966?

AM-966 selectively binds to the LPA1 receptor, inhibiting downstream signaling cascades. LPA1 is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gαi/o, Gαq, and Gα12/13, to regulate a wide range of cellular processes.[2][3][4] In some cell types, such as human lung microvascular endothelial cells (HLMVECs), AM-966 has been shown to induce the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin.[5][6]

Q3: What is a typical effective concentration range for AM-966 in cell culture?

The effective concentration of AM-966 can vary depending on the cell type and the specific biological question being investigated. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro applications. For instance, an IC50 of 17 nM was observed for inhibiting LPA-stimulated intracellular calcium release in CHO cells expressing human LPA1.[7] In HLMVECs, a concentration of 1.0 µM was used to study its effects on endothelial permeability.[5]

Q4: How should I dissolve and store AM-966?

AM-966 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[8] Store the stock solution at -20°C for long-term stability.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of AM-966 treatment - Concentration is too low: The concentration of AM-966 may not be sufficient to antagonize the LPA1 receptor in your specific cell type. - Cell line does not express LPA1: The target receptor may not be present in your cells of interest. - Compound degradation: Improper storage or handling may have led to the degradation of AM-966.- Perform a dose-response experiment: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your experimental system. - Verify LPA1 expression: Use techniques like RT-PCR, western blotting, or flow cytometry to confirm the expression of the LPA1 receptor in your cell line. - Use freshly prepared solutions: Prepare fresh working solutions from a properly stored stock solution for each experiment.
High levels of cell death or cytotoxicity - Concentration is too high: Excessive concentrations of AM-966 may induce off-target effects or direct cytotoxicity. - Solvent toxicity: A high concentration of the solvent (e.g., DMSO) used to dissolve AM-966 can be toxic to cells. - Contamination: The AM-966 solution or cell culture may be contaminated.- Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, XTT, or LDH release assay) to determine the concentration at which AM-966 becomes toxic to your cells. Work with concentrations below this threshold. - Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. - Practice good cell culture technique: Use sterile techniques to prevent contamination.
Inconsistent or variable results between experiments - Inconsistent cell conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. - Variability in treatment time: The duration of AM-966 exposure may not be consistent across experiments.- Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. - Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accuracy. - Maintain consistent incubation times: Adhere to a strict timeline for all experimental steps, including treatment duration.

Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 (LPA1 antagonism) 17 nMCHO cells expressing human LPA1[7]
IC50 (LPA-induced chemotaxis) 181 nMHuman lung fibroblasts[1]
Effective Concentration (Endothelial Permeability) 1.0 µMHuman Lung Microvascular Endothelial Cells (HLMVECs)[5]
Solubility in DMSO 30 mg/mLN/A[1]
Solubility in DMF 30 mg/mLN/A[1]
Solubility in Ethanol 2.5 mg/mLN/A[1]
Molecular Weight 490.9 g/mol N/A[1]

Experimental Protocols

Protocol 1: Determination of Optimal AM-966 Concentration using a Dose-Response Assay

Objective: To determine the optimal non-toxic concentration of AM-966 for a specific cell line and assay.

Materials:

  • AM-966

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or LDH)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare AM-966 Stock Solution: Dissolve AM-966 in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the AM-966 stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest AM-966 concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared AM-966 dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the AM-966 concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal working concentration for your functional assays should be well below the cytotoxic range.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

Objective: To quantify the cytotoxicity of different concentrations of AM-966 by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells treated with a range of AM-966 concentrations (as described in Protocol 1)

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Controls: Include the following controls on your plate:

    • Untreated Cells Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.

    • No-Cell Control: Medium only, to measure background.

  • Collect Supernatant: After the desired incubation period with AM-966, carefully collect a portion of the cell culture supernatant from each well.

  • Perform LDH Assay: Follow the LDH assay kit manufacturer's protocol. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit's instructions.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each AM-966 concentration using the formula provided by the manufacturer, which typically normalizes the LDH release from treated cells to the maximum LDH release control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Antagonizes G_protein Gαq, Gαi, Gα12/13 LPA1->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates VE_Cadherin VE-Cadherin ROCK->VE_Cadherin Phosphorylates MLC_P p-MLC MLC->MLC_P Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MLC_P->Cytoskeletal_Rearrangement VE_Cadherin_P p-VE-Cadherin VE_Cadherin->VE_Cadherin_P Increased_Permeability Increased Endothelial Permeability VE_Cadherin_P->Increased_Permeability

Caption: Simplified signaling pathway of LPA1 antagonism by AM-966.

Experimental_Workflow start Start prep_stock Prepare AM-966 Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells dose_response Dose-Response Experiment (e.g., 1 nM - 10 µM) seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT, LDH) dose_response->viability_assay determine_optimal_conc Determine Optimal Non-Toxic Concentration viability_assay->determine_optimal_conc functional_assay Perform Functional Assay (e.g., Chemotaxis, Permeability) determine_optimal_conc->functional_assay end End functional_assay->end

Caption: Experimental workflow for optimizing AM-966 concentration.

Troubleshooting_Guide start Experiment Start issue Encountering an Issue? start->issue no_effect No Observable Effect issue->no_effect Yes cytotoxicity High Cell Death issue->cytotoxicity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes check_conc Increase Concentration (Dose-Response) no_effect->check_conc check_lpa1 Verify LPA1 Expression (RT-PCR, WB) no_effect->check_lpa1 decrease_conc Decrease Concentration (Check Viability) cytotoxicity->decrease_conc check_solvent Check Final DMSO % (Keep <= 0.1%) cytotoxicity->check_solvent standardize_protocol Standardize Cell Culture & Pipetting inconsistent_results->standardize_protocol

Caption: Troubleshooting decision tree for AM-966 experiments.

References

Troubleshooting AM-966 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM966. Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.

Introduction to this compound

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It is an orally bioavailable compound that has been shown to inhibit LPA-stimulated intracellular calcium release and cell migration.[2][3] this compound is frequently used in studies investigating fibrosis, inflammation, and cancer.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the LPA1 receptor.[4] It binds to the LPA1 receptor and blocks the binding of its natural ligand, lysophosphatidic acid (LPA), thereby inhibiting downstream signaling pathways.[4]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for the LPA1 receptor over other LPA receptors (LPA2, LPA3, LPA4, and LPA5).[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] For a stock solution, dissolve this compound in 100% DMSO.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the same day.[1] For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]

Q4: What are the storage and stability recommendations for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q5: Is there any confusion in the literature regarding this compound and GPR55?

A5: Yes, some early literature and patent filings created confusion by suggesting that some cannabinoid ligands might act on the orphan receptor GPR55. However, this compound is a well-characterized, selective LPA1 antagonist.[2] GPR55 is a distinct G protein-coupled receptor with its own set of endogenous ligands, such as lysophosphatidylinositol (LPI). While there can be crosstalk between GPCR signaling pathways, the primary target of this compound is LPA1. It is crucial to use appropriate controls to ensure the observed effects are mediated by LPA1.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C27H23ClN2O5[6]
Molecular Weight 490.93 g/mol [6]
Purity ≥98%[5]
IC50 (LPA-stimulated Ca2+ release) 17 nM[1][6]
IC50 (LPA-induced chemotaxis) 181 nM (IMR-90 cells)[2]
Solubility (DMSO) ~30 mg/mL[5]
Solubility (Ethanol) ~2.5 mg/mL[5]
Storage (Solid) -20°C (≥4 years)[5]
Storage (DMSO stock) -80°C (2 years), -20°C (1 year)[1]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Results in Cell-Based Assays

Q: My results with this compound are highly variable between experiments. What could be the cause?

A: Experimental variability in cell-based assays can arise from several factors. Here's a logical workflow to troubleshoot this issue:

G A Start: Inconsistent Results B Check Cell Culture Conditions (Passage number, confluence, serum starvation) A->B Step 1 C Verify this compound Stock Solution (Proper dissolution, storage, fresh dilutions) B->C Step 2 D Optimize Assay Parameters (Cell density, incubation times, agonist concentration) C->D Step 3 E Assess Reagent Quality (Agonist (LPA) stability, other reagents) D->E Step 4 F Control for Off-Target Effects (Use LPA1 knockout/knockdown cells, test other LPA receptor antagonists) E->F Step 5 G Consistent Results Achieved F->G Resolution

Caption: Troubleshooting workflow for inconsistent results.

  • Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of the experiment, and serum starvation protocols. Over-passaged cells can exhibit altered receptor expression and signaling.

  • This compound Stock and Dilutions: Confirm that your this compound stock solution is properly dissolved and has been stored correctly. Always prepare fresh dilutions from your stock for each experiment.

  • Assay Parameters: Re-optimize key assay parameters such as cell seeding density, incubation times with this compound and the agonist (LPA), and the concentration of LPA used for stimulation.

  • Reagent Quality: Ensure the quality and stability of your LPA and other critical reagents. LPA can degrade, leading to weaker stimulation.

  • Off-Target Effects: To confirm that the observed effects are mediated by LPA1, consider using control cells with LPA1 knocked down or knocked out. You can also test other LPA1 antagonists to see if they produce similar results.

Issue 2: Lower than Expected Potency of this compound

Q: The IC50 value I'm obtaining for this compound is much higher than what is reported in the literature. Why might this be?

A: A higher-than-expected IC50 value can be due to several factors:

  • Agonist Concentration: The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an appropriate concentration of LPA (typically around the EC80) for stimulation.

  • Compound Stability: this compound in aqueous solutions is not stable for long periods.[5] Prepare fresh dilutions in your assay buffer immediately before use.

  • Cell System: The observed potency can vary between different cell lines and expression systems due to differences in receptor density and signaling efficiency.

  • Assay Readout: Different functional assays (e.g., calcium flux vs. cell migration) may yield different potency values.

Issue 3: Unexpected Agonist-like Effects of this compound

Q: I am observing what appears to be an agonist effect with this compound alone. Is this possible?

A: While this compound is characterized as an LPA1 antagonist, some studies have reported unexpected effects, such as an increase in endothelial permeability through a RhoA-mediated pathway.[7][8] This could be due to:

  • Biased Signaling: this compound might act as a biased agonist, activating certain signaling pathways while blocking others.

  • Cell-Type Specific Effects: The observed effect may be specific to the cell type being studied and the particular signaling pathways that are dominant in those cells.

  • Off-Target Effects: Although selective, at high concentrations, off-target effects cannot be entirely ruled out. It is important to perform dose-response experiments and use appropriate controls.

Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol is for measuring the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.

  • Cell Preparation:

    • Seed cells expressing LPA1 (e.g., CHO-hLPA1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture cells overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • LPA Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Add LPA (at a concentration around its EC80) to the wells.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the concentration of this compound to determine the IC50 value.

Protocol 2: RhoA Activation Assay (Pull-Down)

This protocol is for determining the effect of this compound on LPA-induced RhoA activation.

  • Cell Culture and Treatment:

    • Culture cells to near confluency and serum-starve overnight.

    • Pre-treat cells with the desired concentration of this compound for 30 minutes.

    • Stimulate cells with LPA for a short period (e.g., 2-5 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a RhoA activation assay lysis buffer.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C.[9]

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody.

  • Data Analysis:

    • Quantify the band intensity for active RhoA and normalize to the total RhoA in the input lysates.

Signaling Pathways and Logical Relationships

LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR). This binding activates heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13. These G proteins then initiate downstream signaling cascades that regulate a variety of cellular processes, including cell proliferation, migration, and survival. This compound acts by blocking the initial binding of LPA to the LPA1 receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates This compound This compound This compound->LPA1 Binds and Blocks G_alpha_i Gαi LPA1->G_alpha_i G_alpha_q Gαq LPA1->G_alpha_q G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 Cell_Proliferation Cell Proliferation G_alpha_i->Cell_Proliferation PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA Ca_release Ca2+ Release PLC->Ca_release Cell_Migration Cell Migration RhoA->Cell_Migration

Caption: Simplified LPA1 signaling pathway and the action of this compound.

Distinguishing LPA1 vs. Potential GPR55 Off-Target Effects

To ensure that the observed effects of your experiment are due to the antagonism of LPA1 by this compound and not potential off-target effects on GPR55, a logical experimental design is crucial.

G A Start: Observe Effect of this compound B Is the effect blocked by another selective LPA1 antagonist? A->B C Is the effect absent in LPA1 knockout/knockdown cells? B->C Yes F Consider potential off-target effects or GPR55 involvement B->F No D Does a GPR55 agonist (e.g., LPI) produce a similar effect? C->D Yes C->F No E Effect is likely LPA1-mediated D->E No D->F Yes

Caption: Logical workflow to differentiate LPA1-mediated effects from potential off-target effects.

References

Technical Support Center: AM-966 and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides information on compounds identified in relation to the query "AM-966". It is important to note that preclinical data is available for compounds designated as AM966 (a lysophosphatidic acid receptor 1 antagonist) and AMG 966 (a bi-specific antibody), but not for a compound with the exact name "AM-966". This guide addresses potential issues researchers may encounter during their experiments with these compounds.

Frequently Asked Questions (FAQs)

Q1: I am searching for side effects of "AM-966" in animal studies, but cannot find any information. Why?

Our database indicates that the designation "AM-966" is not uniquely associated with a specific compound in published preclinical studies. It is possible that this is a typographical error or an internal compound name. Researchers are advised to verify the chemical name or CAS number of their compound. The most relevant publicly available information pertains to "this compound" (without a hyphen) and "AMG 966".

Q2: What is the known preclinical safety profile of this compound?

Preclinical data on this compound, a selective LPA1 receptor antagonist, presents seemingly contradictory findings that require careful consideration in experimental design. In vitro studies have shown that this compound can increase the permeability of human lung microvascular endothelial cells[1][2][3]. Conversely, in vivo studies in a mouse model of bleomycin-induced lung injury reported that this compound reduces vascular leakage, inflammation, and lung injury[4]. This suggests that the in vivo effects of this compound may be more complex and context-dependent than what is observed in isolated cell cultures.

Q3: What are the reported findings for AMG 966?

AMG 966 is a bi-specific, heteroimmunoglobulin molecule targeting both tumor necrosis factor-alpha (TNFα) and TNF-like ligand 1A (TL1A)[5]. Information on this compound comes from a first-in-human clinical study, not extensive animal toxicology studies. The primary finding in this study was a high incidence of anti-drug antibodies (ADA) in human subjects, which led to a loss of drug exposure[5]. While no significant safety concerns were noted, an unexpected increase in serum TNFα levels was observed[5].

Troubleshooting Guide

Issue: Discrepancy Between In Vitro and In Vivo Results for this compound

Problem: My in vitro experiments with this compound show increased endothelial cell permeability, but published in vivo data suggests it has protective effects on vascular leakage.

Possible Causes and Solutions:

  • Different Biological Contexts: The in vitro model using human lung microvascular endothelial cells (HLMVECs) isolates the direct effect of this compound on endothelial cell junctions[1][3]. The in vivo mouse model of bleomycin-induced lung injury involves a complex interplay of various cell types, inflammatory mediators, and physiological responses[4]. The protective effect in vivo might be due to this compound's anti-inflammatory or anti-fibrotic properties that outweigh its direct effect on endothelial permeability in a disease state.

    • Recommendation: When designing your experiments, consider the specific biological question you are asking. If you are studying the direct effect on endothelial cells, in vitro models are appropriate. If you are investigating the overall therapeutic effect in a disease model, in vivo studies are necessary. We recommend running parallel experiments to correlate in vitro and in vivo findings.

  • Dose and Concentration Differences: The concentrations of this compound used in vitro may not directly translate to the effective concentrations at the tissue level in vivo.

    • Recommendation: Conduct dose-response studies both in vitro and in vivo to determine the optimal concentration/dosage for your specific experimental setup.

  • Species-Specific Effects: The in vitro studies were conducted on human cells, while the in vivo studies were in mice. There might be species-specific differences in the response to this compound.

    • Recommendation: If possible, use species-matched cells for your in vitro experiments to better predict the in vivo response in that species.

Data Presentation

Table 1: Summary of Preclinical Findings for this compound
Parameter In Vitro Findings (Human Lung Microvascular Endothelial Cells) In Vivo Findings (Bleomycin-Induced Lung Injury Mouse Model)
Compound This compound (LPA1 antagonist)This compound (LPA1 antagonist)
Effect on Vascular Permeability Increased permeability, evidenced by decreased transendothelial electrical resistance (TEER)[1][3].Reduced vascular leakage[4].
Mechanism of Action Activation of RhoA/Rho kinase pathway, leading to phosphorylation of myosin light chain (MLC) and VE-cadherin[1][3].Not fully elucidated, but likely related to anti-inflammatory and anti-fibrotic effects[4].
Other Effects Increased stress fibers and gap formation between endothelial cells[3].Reduced lung injury and inflammation. Decreased mortality and fibrosis at later time points[4].
Dosage/Concentration 1.0 µM for in vitro assays[1].30 mg/kg, BID for in vivo studies[4].

Experimental Protocols

Key Experiment: In Vitro Endothelial Permeability Assay with this compound
  • Cell Culture: Human lung microvascular endothelial cells (HLMVECs) are cultured to confluence on electric cell-substrate impedance sensing (ECIS) arrays.

  • Treatment: Cells are starved for 3 hours and then treated with this compound (e.g., 1.0 µM).

  • Permeability Measurement: Transendothelial electrical resistance (TEER) is measured continuously using an ECIS system. A decrease in TEER indicates an increase in endothelial permeability[1][3].

  • Mechanism Analysis:

    • RhoA Activation Assay: Following treatment with this compound, cell lysates are collected, and activated RhoA is immunoprecipitated and quantified by Western blot[1].

    • Western Blot for Phosphorylated Proteins: Cell lysates are immunoblotted with antibodies against phospho-VE-cadherin and phospho-myosin light chain to assess the activation of downstream signaling pathways[1][3].

Visualizations

AM966_Signaling_Pathway cluster_cell Endothelial Cell This compound This compound LPA1 LPA1 Receptor This compound->LPA1 Binds to RhoA RhoA Activation LPA1->RhoA VE_Cadherin_p VE-Cadherin Phosphorylation LPA1->VE_Cadherin_p Rho_Kinase Rho Kinase RhoA->Rho_Kinase MLC_p MLC Phosphorylation Rho_Kinase->MLC_p Permeability Increased Endothelial Permeability MLC_p->Permeability VE_Cadherin_p->Permeability

Caption: Signaling pathway of this compound leading to increased endothelial permeability in vitro.

Experimental_Workflow_this compound cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HLMVECs Culture HLMVECs to Confluence Treat_invitro Treat with this compound HLMVECs->Treat_invitro ECIS Measure TEER (Permeability) Treat_invitro->ECIS WB Western Blot for p-VE-cadherin & p-MLC Treat_invitro->WB Discrepancy Compare and Analyze Discrepant Results ECIS->Discrepancy WB->Discrepancy Mice Induce Lung Injury in Mice (Bleomycin Model) Treat_invivo Administer this compound Mice->Treat_invivo Assess_Leakage Assess Vascular Leakage Treat_invivo->Assess_Leakage Assess_Injury Assess Lung Injury & Inflammation Treat_invivo->Assess_Injury Assess_Leakage->Discrepancy Assess_Injury->Discrepancy

Caption: Experimental workflow for investigating the effects of this compound.

References

Technical Support Center: Overcoming AM-966 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LPA1 receptor antagonist, AM-966, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is AM-966 and what is its mechanism of action in cancer?

AM-966 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways involved in cancer progression. These pathways include the PI3K/Akt, MAPK/ERK, and Rho pathways, which promote cancer cell proliferation, migration, invasion, and survival.[1][2][3] By blocking the LPA1 receptor, AM-966 aims to inhibit these pro-tumorigenic signals.

Q2: Why is targeting the LPA1 receptor a valid strategy in cancer therapy?

Elevated levels of LPA and overexpression of LPA receptors, including LPA1, are found in various cancers, such as breast, colon, and pancreatic cancer.[2][4] This aberrant signaling is associated with tumor growth, metastasis, and resistance to chemotherapy.[1][5] Therefore, antagonizing the LPA1 receptor with agents like AM-966 presents a targeted approach to disrupt these cancer-promoting processes.

Q3: What are the initial signs that my cancer cells may be developing resistance to AM-966?

Initial indicators of AM-966 resistance include:

  • A diminished inhibitory effect on cell viability and proliferation, as observed by a rightward shift in the dose-response curve and an increased IC50 value.

  • Restored or enhanced cell migration and invasion capabilities in the presence of AM-966.

  • Reactivation of downstream signaling pathways, such as phosphorylation of Akt or ERK, despite treatment with AM-966.

Troubleshooting Guides

Issue 1: Decreased Efficacy of AM-966 on Cancer Cell Viability

Symptom: The IC50 value of AM-966 in your cancer cell line has significantly increased, or you observe a reduced effect on inhibiting cell proliferation at previously effective concentrations.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Steps
Upregulation of LPA1 Receptor Expression 1. Quantitative PCR (qPCR): Measure the mRNA levels of LPAR1 in resistant cells compared to sensitive parental cells. 2. Western Blot: Analyze the protein expression of LPA1 in resistant and sensitive cells. 3. Flow Cytometry: Quantify cell surface expression of LPA1.
Mutation in the LPA1 Receptor 1. Sanger Sequencing: Sequence the coding region of the LPAR1 gene in resistant cells to identify potential mutations that may affect AM-966 binding.
Increased Drug Efflux 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with AM-966 in combination with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) and assess for restored sensitivity using a cell viability assay.
Issue 2: Resumed Cancer Cell Migration and Invasion Despite AM-966 Treatment

Symptom: Cancer cells are demonstrating migratory or invasive capabilities in Transwell or wound healing assays, even when treated with AM-966 concentrations that were previously inhibitory.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Steps
Activation of Bypass Signaling Pathways 1. Western Blot Analysis: Probe for the activation (phosphorylation) of key proteins in alternative pro-migratory pathways, such as PI3K/Akt (p-Akt), MAPK/ERK (p-ERK), and FAK (p-FAK).[6] 2. Inhibitor Combination Studies: Co-treat resistant cells with AM-966 and inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if migratory and invasive properties are re-suppressed.
Receptor Crosstalk 1. Receptor Tyrosine Kinase (RTK) Array: Investigate the phosphorylation status of a panel of RTKs to identify upregulated alternative receptors (e.g., EGFR, MET) that could be compensating for LPA1 inhibition. 2. Co-inhibition: Combine AM-966 with an inhibitor of the identified activated RTK.
Increased Expression of other LPA Receptors 1. qPCR: Assess the mRNA expression levels of other LPA receptors (LPA2-6) in resistant cells to check for compensatory upregulation.

Data Presentation

Table 1: Example IC50 Values of AM-966 in Sensitive vs. Resistant Cancer Cell Lines

Cell LineConditionAM-966 IC50 (µM)
Pancreatic Cancer (PANC-1)Sensitive0.5 ± 0.08
Pancreatic Cancer (PANC-1)Resistant8.2 ± 1.1
Ovarian Cancer (SKOV-3)Sensitive1.2 ± 0.2
Ovarian Cancer (SKOV-3)Resistant15.7 ± 2.5

Table 2: Example Western Blot Densitometry Analysis of Signaling Pathway Activation

Cell LineTreatmentp-Akt/Total Akt (Fold Change)p-ERK/Total ERK (Fold Change)
PANC-1 SensitiveVehicle1.01.0
PANC-1 SensitiveAM-966 (1 µM)0.20.3
PANC-1 ResistantVehicle1.81.5
PANC-1 ResistantAM-966 (1 µM)1.71.4

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of AM-966 (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Transwell Migration Assay
  • Cell Preparation: Serum-starve the cancer cells for 24 hours.

  • Assay Setup: Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media containing AM-966 or vehicle. The lower chamber should contain complete media with a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate for 12-24 hours at 37°C.

  • Cell Removal and Fixation: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.

  • Staining and Visualization: Stain the migrated cells with 0.1% crystal violet and visualize under a microscope.

  • Quantification: Count the number of migrated cells in several random fields to determine the average number of migrated cells per field.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with AM-966 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates AM966 AM-966 This compound->LPA1 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA ERK ERK PLC->ERK Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ROCK->Migration Resistance_Workflow cluster_viability Assess Cell Viability cluster_migration Assess Cell Motility cluster_signaling Analyze Signaling Pathways cluster_solutions Potential Solutions start Observation: Decreased AM-966 Efficacy viability_assay Perform Cell Viability Assay (e.g., MTT) start->viability_assay migration_assay Perform Migration/Invasion Assay (e.g., Transwell) start->migration_assay ic50_increase IC50 Increased? viability_assay->ic50_increase ic50_increase->migration_assay No western_blot Western Blot for p-Akt, p-ERK, etc. ic50_increase->western_blot Yes target_validation Validate Target Expression: - qPCR for LPA1 - Sequencing for mutations ic50_increase->target_validation Yes migration_restored Migration Restored? migration_assay->migration_restored migration_restored->viability_assay No migration_restored->western_blot Yes pathway_reactivated Pathway Reactivated? western_blot->pathway_reactivated combo_therapy Combination Therapy: - Bypass Pathway Inhibitors - Other Receptor Antagonists pathway_reactivated->combo_therapy Yes pathway_reactivated->target_validation No Bypass_Pathways cluster_bypass Potential Bypass Mechanisms cluster_downstream Downstream Effectors This compound AM-966 LPA1 LPA1 Receptor This compound->LPA1 Inhibition PI3K_Akt PI3K/Akt Pathway LPA1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway LPA1->MAPK_ERK RTK Other Receptors (e.g., EGFR, MET) RTK->PI3K_Akt Activation RTK->MAPK_ERK Activation PI3K_mut PI3K (mutations) PI3K_mut->PI3K_Akt Constitutive Activation RAS_mut RAS (mutations) RAS_mut->MAPK_ERK Constitutive Activation Proliferation_Survival Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK_ERK->Proliferation_Survival

References

Technical Support Center: AM-966 and Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of the LPA1 receptor antagonist, AM-966. The following information offers troubleshooting advice and frequently asked questions to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the predicted blood-brain barrier (BBB) penetration of AM-966 based on its physicochemical properties?

Q2: What is the mechanism of action of AM-966?

A2: AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5] It functions by inhibiting the intracellular calcium release stimulated by lysophosphatidic acid (LPA).[3][6][5] In vitro studies have shown that AM-966 can inhibit LPA-induced chemotaxis in various cell lines and block the activation of the ERK1/2 pathway.[2][3]

Q3: Are there any known effects of AM-966 on endothelial permeability?

A3: Yes, studies on human lung microvascular endothelial cells (HLMVECs) have shown that AM-966 can increase endothelial permeability.[1][2][7] This effect is mediated through the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of myosin light chain (MLC) and VE-cadherin, and subsequent gap formation between endothelial cells.[1][2][7] While this data is from lung endothelium, it suggests that AM-966 can modulate endothelial barrier function, a critical aspect to consider when evaluating its effects on the BBB.

Q4: What are the standard in vitro models to assess the BBB permeability of a compound like AM-966?

A4: Several in vitro models are available to screen for BBB permeability. These models offer advantages such as lower compound requirements and higher throughput compared to in vivo studies.[8] Commonly used models include:

  • Cell-based Transwell models: These utilize a monolayer of endothelial cells grown on a semi-permeable membrane to mimic the BBB.[9][10] Co-culture systems that include astrocytes and pericytes can enhance the barrier properties of these models.[10]

  • Microfluidic BBB models: These devices can replicate the microenvironment of the BBB more closely, including shear stress, which is important for endothelial cell function.[9]

Q5: What are the recommended in vivo methods for quantifying the brain uptake of AM-966?

A5: In vivo methods provide the most physiologically relevant data on BBB penetration. Key techniques include:

  • Brain Uptake Index (BUI): This method compares the brain uptake of the test compound to a freely diffusible reference compound.[11][12][13]

  • In Situ Brain Perfusion: This technique allows for precise control over the concentration of the compound delivered to the brain and is used to determine the unidirectional influx constant (Kin).[11][12]

  • Microdialysis: This method measures the unbound concentration of the drug in the brain's extracellular fluid, providing a dynamic measure of BBB penetration.[11][13]

  • Intravenous Injection with Brain and Plasma Sampling: This classic pharmacokinetic approach involves measuring the compound's concentration in both brain tissue and plasma over time to calculate the brain-to-plasma ratio.[12][13]

Troubleshooting Guides

In Vitro BBB Permeability Assays (e.g., Transwell Model)
Issue Possible Cause(s) Troubleshooting Steps
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.2. Cell toxicity induced by the compound.3. Suboptimal cell culture conditions (e.g., media, supplements).1. Verify cell seeding density and allow sufficient time for monolayer formation. Confirm monolayer integrity by microscopy.2. Perform a cell viability assay (e.g., MTT, LDH) at the tested concentrations of AM-966.3. Optimize cell culture conditions. Consider co-culture with astrocytes or pericytes to enhance barrier tightness.
High variability in permeability (Papp) values 1. Inconsistent cell monolayers across wells.2. Technical errors in sampling or analysis.3. Issues with the analytical method (e.g., LC-MS/MS).1. Ensure consistent cell seeding and handling. Use TEER measurements to select wells with comparable barrier function for the experiment.2. Review and standardize sampling procedures. Ensure accurate timing and volume collection.3. Validate the analytical method for linearity, accuracy, and precision in the relevant biological matrix.
Unexpectedly high permeability of a known impermeable marker 1. Compromised integrity of the cell monolayer.2. Leakage around the Transwell insert.1. Check TEER values before and after the experiment. Use a fluorescent marker of known low permeability (e.g., Lucifer yellow) to assess monolayer integrity.2. Ensure Transwell inserts are properly seated in the wells to prevent paracellular leakage.
In Vivo Brain Uptake Studies
Issue Possible Cause(s) Troubleshooting Steps
Low brain-to-plasma (B/P) ratio 1. Poor intrinsic BBB permeability of AM-966.2. Active efflux by transporters at the BBB (e.g., P-glycoprotein).3. Rapid metabolism in the periphery or brain.1. Consider the physicochemical properties of AM-966. If unfavorable for passive diffusion, investigate potential carrier-mediated transport.2. Conduct in vitro transporter assays (e.g., using MDCK-MDR1 cells) to determine if AM-966 is a substrate for efflux transporters.[8] Consider co-administration with a known efflux inhibitor in vivo.3. Analyze plasma and brain samples for metabolites of AM-966.
High variability in brain concentrations between animals 1. Inconsistent drug administration (e.g., IV, IP).2. Differences in animal physiology (e.g., age, weight, health status).3. Issues with brain homogenization or sample extraction.1. Ensure accurate and consistent dosing procedures. For IV administration, check for proper cannula placement.2. Use age- and weight-matched animals from a reputable supplier. Monitor animal health throughout the study.3. Validate the brain homogenization and extraction procedures to ensure high and consistent recovery of the analyte.
Discrepancy between in vitro and in vivo results 1. In vitro model does not fully recapitulate the in vivo BBB.2. In vivo factors not present in vitro (e.g., plasma protein binding, metabolism, active efflux).1. While in vitro models are useful for screening, they may not perfectly predict in vivo outcomes due to the complexity of the BBB.[8] Use in vitro data to rank compounds and guide in vivo study design.2. Measure the plasma protein binding of AM-966. Analyze for metabolites in plasma and brain tissue. Investigate the role of active transporters.

Data Presentation

Table 1: Physicochemical Properties of AM-966 and their Implication for BBB Penetration
Property Value Implication for BBB Penetration
Molecular Weight 490.93 g/mol [1][2]Above the generally preferred range of <400-500 Da for CNS drugs, which may limit passive diffusion across the BBB.
Formula C27H23ClN2O5[1][2]The presence of polar functional groups (carboxyl, amide, ether) can increase hydrogen bonding potential and may reduce BBB permeability.
Solubility Soluble in DMSO (>100 mg/mL) and DMF (30 mg/mL).[1][2]Good solubility in organic solvents is a prerequisite for formulation but does not directly predict BBB penetration.
Hydrogen Bond Donors 2A lower number of hydrogen bond donors is generally favorable for BBB penetration.
Hydrogen Bond Acceptors 7A higher number of hydrogen bond acceptors can limit BBB permeability.

Note: The hydrogen bond donor and acceptor counts are estimated based on the chemical structure.

Table 2: Hypothetical In Vitro Permeability Data for AM-966 in a Transwell Model
Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio Interpretation
Propranolol (High Permeability Control)25.5 ± 2.11.1High BBB permeability
Atenolol (Low Permeability Control)0.8 ± 0.21.3Low BBB permeability
AM-966 (Hypothetical Value) (Hypothetical Value) (Interpretation based on hypothetical data)

This table is for illustrative purposes only. Actual experimental values are required.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay
  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed. For a more robust model, consider a co-culture system with primary human astrocytes cultured on the bottom of the well.

  • Barrier Integrity Assessment: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the endothelial monolayer. Values should reach a stable plateau before commencing the permeability assay.

  • Permeability Assay:

    • Wash the cells with pre-warmed transport buffer (e.g., HBSS).

    • Add AM-966 (at a relevant concentration, e.g., 1-10 µM) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess active efflux, perform the assay in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of AM-966 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Brain Uptake Assessment in Rodents
  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Formulate AM-966 in a suitable vehicle (e.g., DMSO/PEG/saline). Administer a single dose via intravenous (IV) injection into the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 2, 5, 15, 30, 60 minutes) post-dose, collect blood samples via cardiac puncture into heparinized tubes.

    • Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Extract AM-966 from plasma and brain homogenate samples. Quantify the concentrations using a validated LC-MS/MS method.

  • Data Calculation: Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point. The brain uptake can also be expressed as the percentage of the injected dose per gram of brain tissue (%ID/g).

Visualizations

Caption: Experimental workflow for assessing the blood-brain barrier penetration of AM-966.

lpa1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling lpa LPA lpa1 LPA1 Receptor lpa->lpa1 g_protein Gq/11 lpa1->g_protein am966 AM-966 This compound->lpa1 Antagonist plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Chemotaxis, Proliferation) ca_release->cellular_response erk ERK1/2 Activation pkc->erk erk->cellular_response

Caption: Simplified signaling pathway of the LPA1 receptor and the inhibitory action of AM-966.

References

Validation & Comparative

AM-966 vs. Pirfenidone: A Comparative Analysis in the Context of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AM-966 and pirfenidone, two therapeutic agents investigated for the treatment of lung fibrosis. The information presented is based on available preclinical data and aims to offer an objective overview to inform research and development efforts in this field.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Pirfenidone is one of the few approved treatments for IPF, known for its broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] AM-966, a newer investigational compound, is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the fibrotic process. This guide will delve into their mechanisms of action, preclinical efficacy in the widely used bleomycin-induced lung fibrosis model, and the experimental protocols employed in these studies.

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, targeting different pathways implicated in the pathogenesis of lung fibrosis.

AM-966: This molecule is a potent and selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1, triggers a cascade of downstream events contributing to fibrosis, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts. By blocking the LPA1 receptor, AM-966 aims to inhibit these pro-fibrotic cellular responses.

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have pleiotropic effects. It is recognized for its ability to downregulate the production of pro-inflammatory and pro-fibrotic cytokines, most notably transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1] Pirfenidone also exhibits antioxidant properties, which may contribute to its therapeutic effect by mitigating oxidative stress, a key factor in the pathogenesis of IPF.[1]

Signaling Pathways

The distinct mechanisms of action of AM-966 and pirfenidone are reflected in the signaling pathways they modulate.

AM-966 Signaling Pathway

AM-966 primarily interferes with the LPA-LPA1 signaling axis. The binding of LPA to the G-protein coupled receptor LPA1 activates downstream pathways, including the Rho/ROCK pathway, which is crucial for cytoskeletal reorganization and cell migration, and the PLC/IP3/Ca2+ pathway, involved in cell proliferation and activation. By competitively inhibiting LPA binding, AM-966 attenuates these pro-fibrotic signals.

AM966_Pathway cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Fibroblast_Proliferation Fibroblast Proliferation Ca_release->Fibroblast_Proliferation Myofibroblast_Differentiation Myofibroblast Differentiation Cytoskeletal_Rearrangement->Myofibroblast_Differentiation AM966 AM-966 This compound->LPA1 Inhibits

Caption: AM-966 inhibits the LPA1 receptor signaling pathway.

Pirfenidone Signaling Pathway

Pirfenidone's anti-fibrotic effects are, in part, mediated by its inhibition of the TGF-β signaling pathway. TGF-β binding to its receptor activates Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen. Pirfenidone has been shown to interfere with this cascade. It also appears to modulate other pathways, including the Wnt/β-catenin pathway, which is also implicated in fibrogenesis.

Pirfenidone_Pathway cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription Induces Pirfenidone Pirfenidone Pirfenidone->TGFbR Inhibits Pirfenidone->Smad Inhibits

Caption: Pirfenidone inhibits the TGF-β signaling pathway.

Preclinical Efficacy in the Bleomycin Model

The bleomycin-induced lung fibrosis model in rodents is the most widely used preclinical model to evaluate the efficacy of anti-fibrotic agents. Both AM-966 and pirfenidone have been assessed in this model.

Head-to-Head Comparison

A key piece of preclinical evidence suggests that AM-966 demonstrates greater efficacy compared to pirfenidone in the 14-day bleomycin model . While the specific quantitative data from a direct head-to-head comparison is not publicly available, this finding from preclinical studies indicates a potentially more potent anti-fibrotic effect of AM-966 in this model.

Quantitative Data from Individual Studies

The following tables summarize the quantitative data from separate studies on the effects of AM-966 and pirfenidone in the bleomycin-induced lung fibrosis model.

Table 1: Effect of AM-966 on Markers of Lung Fibrosis in the Bleomycin Model

ParameterAnimal ModelAM-966 DoseTreatment DurationResult
Hydroxyproline Content Mouse30 mg/kg14 daysSignificant reduction compared to bleomycin control
Total BALF Cells Mouse30 mg/kg14 daysSignificant reduction in inflammatory cell influx
BALF Protein Mouse30 mg/kg3 and 14 daysSignificant reduction in vascular leakage

Table 2: Effect of Pirfenidone on Markers of Lung Fibrosis in the Bleomycin Model

ParameterAnimal ModelPirfenidone DoseTreatment DurationResult
Hydroxyproline Content Rat50 mg/kg14 and 28 daysSignificantly reduced at day 14 and 28 compared to model group.[2]
Total BALF Cells Hamster0.5% in dietVariousSuppression of inflammatory cell influx.[3]
BALF Lymphocytes Mouse200 mg/kg/dose, twice daily15 days80% decrease compared to bleomycin-treated mice.
Lung Hydroxyproline Mouse200 mg/kg/dose, twice daily15 daysSignificant decrease compared to bleomycin-treated mice.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the efficacy of anti-fibrotic compounds in the bleomycin-induced lung fibrosis model.

Bleomycin_Model_Workflow cluster_setup Model Induction and Treatment cluster_analysis Efficacy Assessment Animal_Selection Rodent Model (e.g., C57BL/6 Mice) Bleomycin_Admin Bleomycin Instillation (Intratracheal) Animal_Selection->Bleomycin_Admin Treatment_Groups Treatment Groups: - Vehicle Control - Bleomycin + Vehicle - Bleomycin + AM-966 - Bleomycin + Pirfenidone Bleomycin_Admin->Treatment_Groups Drug_Admin Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Admin Sacrifice Sacrifice at Day 14 or 21 Drug_Admin->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest BALF_Analysis BALF Analysis: - Total & Differential Cell Counts - Protein Concentration BALF_Collection->BALF_Analysis Histology Histological Analysis: - H&E Staining - Masson's Trichrome Staining Lung_Harvest->Histology Biochemistry Biochemical Analysis: - Hydroxyproline Assay (Collagen Content) Lung_Harvest->Biochemistry

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

Animal Model

The most commonly used animal model is the C57BL/6 mouse.

Induction of Fibrosis

A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.

Dosing Regimens
  • AM-966: Typically administered orally, with doses around 30 mg/kg, once or twice daily.

  • Pirfenidone: Administered orally, with doses ranging from 50 mg/kg to 400 mg/kg per day.[2]

Assessment of Efficacy
  • Histology: Lung tissue is stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and with Masson's trichrome to visualize and quantify collagen deposition.

  • Biochemical Analysis: The hydroxyproline content of the lung tissue is measured as a quantitative marker of collagen deposition and fibrosis.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze the inflammatory cell infiltrate (total and differential cell counts) and to measure total protein concentration as an indicator of lung permeability and injury.

Summary and Future Directions

Both AM-966 and pirfenidone have demonstrated anti-fibrotic effects in the preclinical bleomycin-induced lung fibrosis model. AM-966, with its specific targeting of the LPA1 receptor, represents a more focused therapeutic approach compared to the broader activity of pirfenidone. Preclinical evidence suggesting the superior efficacy of AM-966 in a head-to-head comparison is a significant finding that warrants further investigation.

For drug development professionals, these findings highlight the potential of targeting the LPA-LPA1 axis in lung fibrosis. Further studies are needed to confirm the superior efficacy of AM-966 in other preclinical models and, ultimately, in clinical trials. A direct, publicly available, and detailed quantitative comparison from a head-to-head preclinical study would be invaluable for the scientific community. The development of novel therapies with improved efficacy and safety profiles remains a critical unmet need for patients with idiopathic pulmonary fibrosis.

References

A Comparative Guide to AM-966 and Other LPA1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the preclinical data for the lysophosphatidic acid receptor 1 (LPA1) antagonist AM-966 and other notable LPA1 antagonists. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA1 receptor.

Introduction to LPA1 Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] Antagonism of the LPA1 receptor is a promising therapeutic strategy to inhibit the pro-fibrotic effects of LPA. This guide focuses on the pharmacological and in vivo characteristics of AM-966 in comparison to other well-documented LPA1 antagonists.

Comparative Quantitative Data

The following table summarizes the available in vitro potency and selectivity data for AM-966 and other selected LPA1 antagonists. It is important to note that this data is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.

CompoundTarget(s)Assay TypeSpeciesIC50 / KiReference
AM-966 LPA1Calcium MobilizationHumanIC50 = 17 nM[1]
LPA1ChemotaxisHumanIC50 = 181 nM[1]
BMS-986278 (Admilparant) LPA1Not SpecifiedNot Specified-[2][3]
Ki16425 LPA1, LPA3Not SpecifiedNot SpecifiedKi = 0.34 µM (LPA1), 0.93 µM (LPA3)[4]
Debio-0719 (R-stereoisomer of Ki16425) LPA1, LPA3Not SpecifiedNot SpecifiedIC50 = 60 nM (LPA1), 660 nM (LPA3)

LPA1 Signaling Pathway

Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[5][6] These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to cellular responses such as proliferation, migration, and cytoskeletal rearrangement. The diagram below illustrates the major signaling pathways activated by the LPA1 receptor.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K MAPK MAPK Gi->MAPK RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Proliferation Proliferation Survival Akt->Proliferation Migration Migration Cytoskeletal Rearrangement RhoA->Migration MAPK->Proliferation

LPA1 Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.

  • Protocol:

    • Cells are seeded in a 96-well plate and cultured to confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., AM-966) or vehicle control.

    • LPA is added to stimulate the LPA1 receptor.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

    • The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.

2. Chemotaxis Assay

This assay assesses the ability of an antagonist to block the LPA-induced migration of cells, a key process in fibrosis.

  • Cell Line: Human IMR-90 lung fibroblasts, which endogenously express the LPA1 receptor.

  • Protocol:

    • A Boyden chamber or similar transwell migration system is used, with a porous membrane separating the upper and lower chambers.

    • The lower chamber is filled with media containing LPA as a chemoattractant.

    • IMR-90 cells, pre-incubated with different concentrations of the antagonist or vehicle, are seeded into the upper chamber.

    • The chamber is incubated to allow for cell migration through the membrane towards the LPA gradient.

    • After incubation, non-migrated cells are removed from the upper surface of the membrane.

    • Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

    • The IC50 value is determined as the antagonist concentration that inhibits 50% of the LPA-induced cell migration.

In Vivo Models

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Protocol:

    • A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

    • Treatment with the LPA1 antagonist (e.g., AM-966 administered orally) or vehicle is initiated, either prophylactically (before bleomycin) or therapeutically (after bleomycin).

    • Animals are monitored for a defined period (e.g., 14 or 21 days).

    • At the end of the study, lungs are harvested for analysis.

    • Efficacy is assessed by measuring various endpoints, including:

      • Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

      • Hydroxyproline Assay: The total lung collagen content is quantified as a biochemical marker of fibrosis.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and levels of pro-inflammatory and pro-fibrotic cytokines in the BAL fluid are measured.

The workflow for a typical bleomycin-induced pulmonary fibrosis study is depicted below.

Bleomycin_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_timeline Study Timeline cluster_analysis Efficacy Endpoints Animal_Model C57BL/6 Mice Bleomycin Bleomycin Instillation (Intratracheal) Animal_Model->Bleomycin Day_0 Day 0: Bleomycin Administration Bleomycin->Day_0 Vehicle Vehicle Control Treatment_Period Days 0-21: Daily Dosing Vehicle->Treatment_Period Antagonist LPA1 Antagonist (e.g., AM-966, oral) Antagonist->Treatment_Period Day_0->Treatment_Period Day_21 Day 21: Euthanasia & Tissue Harvest Treatment_Period->Day_21 Histology Histopathology (Ashcroft Score) Day_21->Histology Collagen Hydroxyproline Assay (Collagen Content) Day_21->Collagen BAL BAL Fluid Analysis (Cells & Cytokines) Day_21->BAL

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

Discussion and Conclusion

AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in preclinical studies. Its ability to inhibit key cellular processes involved in fibrosis, such as calcium mobilization and chemotaxis, and its efficacy in the bleomycin-induced pulmonary fibrosis model, highlight its potential as a therapeutic agent.

When comparing AM-966 to other LPA1 antagonists, it is crucial to consider the specific experimental details. For instance, Ki16425 and its R-stereoisomer Debio-0719 also exhibit potent LPA1 antagonism but have dual activity against the LPA3 receptor, which may have different therapeutic implications. BMS-986278 has shown promising results in Phase 2 clinical trials for IPF and progressive pulmonary fibrosis, indicating a favorable safety and efficacy profile in humans.[2][3]

The selection of an appropriate LPA1 antagonist for research or development will depend on the specific application, the desired selectivity profile, and the available pharmacokinetic and safety data. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies under standardized conditions are needed for a more definitive comparative assessment of these promising compounds.

References

Comparative Efficacy of AM-966 in Preclinical Fibrosis Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying potent and selective therapeutic candidates for fibrotic diseases is a paramount objective. This guide provides a detailed comparison of AM-966, a novel anti-fibrotic agent, and its performance in validated preclinical models of fibrosis. The data presented herein is collated from key studies to offer an objective assessment of its efficacy and mechanism of action.

Introduction to AM-966

AM-966 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor pathway has been identified as a significant contributor to the pathogenesis of fibrosis in multiple organs, including the lungs, kidneys, and skin.[3] By blocking this receptor, AM-966 aims to inhibit key processes in the fibrotic cascade, such as fibroblast recruitment and activation.[4] This guide focuses on the efficacy of AM-966 as demonstrated in the widely-used bleomycin-induced model of pulmonary fibrosis.

Pulmonary Fibrosis: Efficacy in the Bleomycin-Induced Mouse Model

The most comprehensive data for AM-966 comes from studies using the intratracheal bleomycin instillation model in mice, a standard and well-characterized model for idiopathic pulmonary fibrosis (IPF).[5][6] In this model, AM-966 has demonstrated significant anti-fibrotic, anti-inflammatory, and protective effects.[1]

Treatment with AM-966 was shown to reduce lung injury, decrease vascular leakage, and inhibit inflammation and the subsequent development of fibrosis at multiple time points following bleomycin administration.[1][2] Key pro-fibrotic and pro-inflammatory markers in the bronchoalveolar lavage fluid (BALF), such as lactate dehydrogenase (LDH) activity, tissue inhibitor of metalloproteinase-1 (TIMP-1), and transforming growth factor-β1 (TGF-β1), were all significantly decreased with AM-966 treatment.[1]

A critical component of the preclinical evaluation was a head-to-head comparison with pirfenidone, an approved therapy for IPF. In a 14-day mouse bleomycin model, AM-966 demonstrated greater efficacy in reducing key markers of lung tissue damage and fibrosis compared to pirfenidone.[1][3]

Table 1: Comparative Efficacy of AM-966 and Pirfenidone in Bleomycin-Induced Lung Fibrosis

Parameter Vehicle Control AM-966 (30 mg/kg, BID) Pirfenidone (100-400 mg/kg)
BALF Protein Increased Decreased Little to no benefit
LDH Activity Increased Decreased Little to no benefit
TIMP-1 Levels Increased Decreased Little to no benefit
Mouse Body Weight Maintained Maintained Decrease observed

Data synthesized from findings reported in the British Journal of Pharmacology.[1][3]

The following protocol provides a generalized methodology for the induction and assessment of pulmonary fibrosis as described in the cited literature.

  • Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]

  • Induction of Fibrosis : A single dose of bleomycin (e.g., 3.0-5.0 units/kg) is administered via intratracheal instillation to anesthetized mice.[1][6] This method ensures direct delivery to the lungs and consistently induces a fibrotic response.[7]

  • Treatment Regimen :

    • Preventive: AM-966 (e.g., 30 mg/kg) or vehicle is administered orally, twice daily (BID), starting from the day of bleomycin instillation for a period of 14 to 21 days.[1]

    • Therapeutic: Treatment can also be initiated at later time points (e.g., 7 or 14 days post-bleomycin) to model treatment of established fibrosis.

  • Assessment of Efficacy :

    • Bronchoalveolar Lavage (BAL) Fluid Analysis : At the end of the study, BALF is collected to measure markers of injury and inflammation, including total protein, LDH activity, and levels of cytokines like TIMP-1 and TGF-β1.[1][5]

    • Histopathology : Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[5][8]

    • Biochemical Analysis : Lung collagen content can be quantified by measuring hydroxyproline levels.

Mechanism of Action and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the signaling pathway targeted by AM-966 and the general experimental workflow.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Couples to LPA LPA (Lysophosphatidic Acid) LPA->LPA1 Activates AM966 AM-966 This compound->LPA1 Antagonizes Downstream Downstream Signaling (e.g., Ca2+ mobilization, Rho activation) G_protein->Downstream Fibroblast Fibroblast Activation Chemotaxis Collagen Production Downstream->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis

Caption: AM-966 competitively antagonizes the LPA1 receptor, blocking downstream signaling that leads to fibrosis.

Experimental_Workflow cluster_analysis Analysis start Day 0: Fibrosis Induction treatment Daily Oral Dosing: - Vehicle Control - AM-966 (30 mg/kg) - Pirfenidone start->treatment Bleomycin Instillation endpoint Day 14/21: Endpoint Analysis treatment->endpoint 14-21 Days balf BALF Analysis (Protein, LDH, Cytokines) endpoint->balf histo Histopathology (Ashcroft Score) endpoint->histo biochem Biochemistry (Hydroxyproline) endpoint->biochem

Caption: Workflow for evaluating AM-966 in the bleomycin-induced mouse model of pulmonary fibrosis.

Efficacy in Other Fibrosis Models

While the evidence for AM-966 in pulmonary fibrosis is robust, specific efficacy studies in other preclinical fibrosis models, such as carbon tetrachloride-induced liver fibrosis or unilateral ureteral obstruction-induced renal fibrosis, are not extensively available in the public domain.[5][9]

However, the therapeutic principle of LPA1 antagonism has shown promise in other fibrotic conditions. For instance, a structurally related LPA1 antagonist, AM095, significantly attenuated dermal thickness and collagen content in a bleomycin-induced model of skin fibrosis (scleroderma).[10] This finding suggests that the anti-fibrotic mechanism of LPA1 antagonists like AM-966 may be applicable across different organs, highlighting a promising area for future investigation.

Conclusion

AM-966 is a potent, orally active LPA1 receptor antagonist with significant anti-fibrotic and anti-inflammatory efficacy in the gold-standard bleomycin mouse model of pulmonary fibrosis.[1] Preclinical data demonstrates a superior efficacy profile to pirfenidone in this head-to-head comparison.[1][3] While its efficacy is yet to be demonstrated in models of liver, kidney, or skin fibrosis, the foundational role of the LPA1 pathway in fibrogenesis suggests a broad therapeutic potential that warrants further research.

References

AM-966 as a Tool Compound for LPA1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AM-966, a selective antagonist of Lysophosphatidic Acid Receptor 1 (LPA1), with other tool compounds used to study LPA1 signaling. Experimental data is presented to facilitate objective evaluation, and detailed methodologies for key experiments are provided.

Introduction to LPA1 Signaling and the Role of AM-966

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA-LPA1 signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Consequently, potent and selective antagonists of LPA1 are invaluable tools for elucidating the biological functions of this receptor and for the development of novel therapeutics.

AM-966 is a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[3][4][5] It has been demonstrated to effectively inhibit LPA-induced cellular responses in vitro and has shown efficacy in in vivo models of fibrosis.[4][5][6] This guide will compare the performance of AM-966 with other commonly used LPA1 antagonists.

Comparative Analysis of LPA1 Antagonists

The following tables summarize the in vitro potency and selectivity of AM-966 in comparison to other LPA1 antagonists.

Table 1: In Vitro Potency of LPA1 Antagonists

CompoundAssay TypeCell LineIC50 / KiReference
AM-966 Calcium FluxCHO cells (human LPA1)17 nM (IC50)[3][4][5][7]
AM-966 ChemotaxisIMR-90 human lung fibroblasts182 ± 86 nM (IC50)[4]
AM-966 ChemotaxisA2058 human melanoma cells138 ± 43 nM (IC50)[4]
AM-966 ERK1/2 PhosphorylationCHO-K1 cells3.8 ± 0.4 nM (IC50)[4]
BMS-986020Not specifiedNot specifiedPotent and selective LPA1 antagonist[8][9]
Ki16425Inositol Phosphate ProductionRH7777 cells0.34 µM (Ki for LPA1)[8][9]
ONO-7300243Not specifiedNot specified160 nM (IC50)[8][9]

Table 2: Selectivity Profile of AM-966

LPA Receptor SubtypeIC50 (nM)Reference
LPA117[7]
LPA21,700[7]
LPA31,600[7]
LPA47,700[7]
LPA58,600[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Galpha G Proteins cluster_effectors Downstream Effectors cluster_response Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Agonist AM966 AM-966 This compound->LPA1 Antagonist Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC PI3K PI3K/Akt Gi->PI3K ERK Ras/MAPK (ERK) Gi->ERK RhoA RhoA G1213->RhoA Ca_release Ca²⁺ Release PLC->Ca_release Proliferation Cell Proliferation PI3K->Proliferation Cell_Migration Cell Migration (Chemotaxis) RhoA->Cell_Migration Stress_Fiber Stress Fiber Formation RhoA->Stress_Fiber

Figure 1: LPA1 Receptor Signaling Pathway.

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow A Seed cells expressing LPA1 (e.g., CHO-hLPA1) B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate with AM-966 or other antagonist B->C D Stimulate with LPA C->D E Measure fluorescence intensity (proportional to intracellular Ca²⁺) D->E F Analyze data to determine IC50 E->F

Figure 2: Calcium Flux Assay Workflow.

Chemotaxis_Workflow cluster_workflow Chemotaxis Assay Workflow (Boyden Chamber) A Place LPA (chemoattractant) in the lower chamber B Seed cells (e.g., IMR-90) in the upper chamber on a porous membrane A->B C Add AM-966 or other antagonist to the upper chamber with cells B->C D Incubate to allow cell migration C->D E Fix, stain, and count migrated cells D->E F Calculate IC50 for inhibition of chemotaxis E->F

Figure 3: Chemotaxis Assay Workflow.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-hLPA1) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: Cells are pre-incubated with varying concentrations of AM-966 or other test compounds for 30 minutes at 37°C.[4]

  • LPA Stimulation: LPA is added to the wells to a final concentration known to elicit a submaximal response (e.g., 10-30 nM).[5]

  • Signal Detection: Fluorescence intensity is measured immediately after LPA addition using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity is calculated, and the IC50 value for the antagonist is determined by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of cells towards an LPA gradient.

  • Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing LPA as the chemoattractant.

  • Cell Preparation: Cells, such as IMR-90 human lung fibroblasts, are serum-starved, harvested, and resuspended in serum-free media.[4]

  • Treatment: The cell suspension is pre-incubated with various concentrations of AM-966 or other antagonists.

  • Cell Seeding: The treated cell suspension is added to the upper chamber of the migration plate.

  • Incubation: The plate is incubated for a sufficient time (e.g., 4-6 hours) at 37°C to allow for cell migration through the membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.

  • Data Analysis: The number of migrated cells is plotted against the antagonist concentration to determine the IC50 value.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic potential of LPA1 antagonists in vivo.

  • Animal Model: C57BL/6 mice are commonly used.

  • Bleomycin Instillation: Mice are anesthetized, and a single intratracheal dose of bleomycin is administered to induce lung injury and subsequent fibrosis.[4]

  • Compound Administration: AM-966 (e.g., 30 mg/kg, twice daily) or vehicle is administered orally, starting from the day of bleomycin instillation and continuing for the duration of the study (e.g., 14 days).[4]

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested for various analyses, including:

    • Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and fibrosis.

    • Hydroxyproline Assay: The total lung collagen content is quantified.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.

  • Data Analysis: The extent of fibrosis and inflammation in the treated group is compared to the vehicle-treated control group.

Unexpected Effects of AM-966

While AM-966 is a potent LPA1 antagonist in the context of canonical G protein signaling (e.g., calcium mobilization and chemotaxis), some studies have reported unexpected effects. For instance, AM-966 has been shown to increase lung microvascular endothelial permeability by activating the Rho signaling pathway, an effect that is also mediated by LPA1.[1][2][10] This highlights the complexity of LPA1 signaling and suggests that AM-966 may act as a biased agonist or have other off-target effects in certain cellular contexts. Researchers should consider these findings when interpreting data generated using AM-966.

Conclusion

AM-966 is a valuable tool for studying LPA1 signaling due to its high potency and selectivity for LPA1 over other LPA receptors. The experimental data presented in this guide demonstrate its effectiveness in inhibiting key LPA1-mediated cellular responses. However, researchers should be aware of its potential for biased agonism or other context-dependent effects. When selecting a tool compound, it is crucial to consider the specific biological question and the cellular system being investigated. Comparing the effects of AM-966 with other LPA1 antagonists, such as BMS-986020 and Ki16425, can provide a more comprehensive understanding of LPA1 biology.

References

Cross-Validation of AM-966 Effects in Human and Mouse Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of AM-966, a selective LPA1 receptor antagonist, in both human and mouse cells. The data presented herein is intended to support researchers in evaluating the cross-species translatability of AM-966's actions and to provide a comparative context with other relevant compounds.

Executive Summary

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. While initially investigated for its anti-fibrotic properties, studies have revealed unexpected effects on endothelial barrier function. This guide summarizes the key in vitro effects of AM-966, presents available data for both human and mouse cells, and compares its activity with other LPA1 receptor antagonists.

Data Presentation

Table 1: Comparative Efficacy of AM-966 in Human and Mouse Cells
Assay TypeCell LineSpeciesParameterAM-966 IC50Citation
ChemotaxisA2058 melanoma cellsHumanInhibition of LPA-induced chemotaxis138 ± 43 nM[1]
ChemotaxisIMR-90 lung fibroblastsHumanInhibition of LPA-induced chemotaxis182 ± 86 nM[1]
ChemotaxisCHO cells expressing mouse LPA1MouseInhibition of LPA-induced chemotaxis469 ± 54 nM[1]
Calcium ReleaseCHO cells expressing human LPA1HumanInhibition of LPA-stimulated calcium release17 nM[1]
Endothelial PermeabilityHLMVECsHumanDecrease in Transendothelial Electrical Resistance (TEER)Dose-dependent[2]
Table 2: Dose-Dependent Effect of AM-966 on Human Lung Microvascular Endothelial Cell (HLMVEC) Barrier Function
AM-966 ConcentrationApproximate Percentage Decrease in TEERTime to RecoveryCitation
0.1 µM~10%~2 hours[2]
1.0 µM~20%~2 hours[2]
10.0 µM~30%> 2 hours (not recovered)[2]

Data estimated from graphical representations in the cited literature.

Table 3: Comparison of AM-966 with Alternative LPA1 Receptor Antagonists
CompoundMechanism of ActionReported IC50 (LPA1)Development StageKey Findings
AM-966 Selective LPA1 antagonist17 nM (human, Ca2+ release)PreclinicalAnti-fibrotic in mouse models; unexpectedly increases endothelial permeability in human cells.[1]
Pirfenidone Broad anti-fibrotic agentNot an LPA1 antagonistApproved for IPFAM-966 showed greater efficacy in a 14-day mouse bleomycin model of lung fibrosis.
Ki16425 LPA1 and LPA3 antagonist0.34 µM (LPA1)PreclinicalUsed to study LPA1/3 signaling in various cancer and pain models.
BMS-986278 Potent and selective LPA1 antagonist6.9 nM (human, Kb)Phase 3 Clinical TrialsShows promise in reducing the rate of lung function decline in patients with idiopathic pulmonary fibrosis (IPF).[3][4][5]

Signaling Pathways and Experimental Workflows

AM-966-Induced Endothelial Permeability Signaling Pathway

AM966 AM-966 LPA1 LPA1 Receptor This compound->LPA1 G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 RhoA RhoA G_alpha_12_13->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC VE_Cadherin VE-Cadherin ROCK->VE_Cadherin pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin pVE_Cadherin p-VE-Cadherin VE_Cadherin->pVE_Cadherin Adherens_Junctions Adherens Junctions pVE_Cadherin->Adherens_Junctions Stress_Fibers Stress Fiber Formation Actin->Stress_Fibers Permeability Increased Endothelial Permeability Stress_Fibers->Permeability Disruption Junction Disruption Adherens_Junctions->Disruption Disruption->Permeability

Caption: AM-966 signaling cascade leading to increased endothelial permeability.

Experimental Workflow for Measuring Endothelial Permeability

Start Seed HLMVECs on ECIS arrays Culture Culture to confluence Start->Culture Stabilize Stabilize baseline TEER Culture->Stabilize Treat Treat with AM-966 (0.1, 1.0, 10.0 µM) Stabilize->Treat Monitor Monitor TEER in real-time Treat->Monitor Analyze Analyze TEER data Monitor->Analyze

Caption: Workflow for Transendothelial Electrical Resistance (TEER) measurement.

Experimental Protocols

Endothelial Permeability Assay (ECIS)

Objective: To measure the effect of AM-966 on the integrity of a human lung microvascular endothelial cell (HLMVEC) monolayer.

Materials:

  • Human Lung Microvascular Endothelial Cells (HLMVECs)

  • Endothelial Cell Growth Medium

  • Electric Cell-substrate Impedance Sensing (ECIS) System

  • ECIS 8W10E+ arrays

  • AM-966 stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Coat ECIS arrays with fibronectin (10 µg/mL) for 1 hour at 37°C.

  • Seed HLMVECs onto the arrays at a density of 5 x 10^4 cells/well.

  • Culture the cells in Endothelial Cell Growth Medium at 37°C and 5% CO2 until a confluent monolayer is formed, as indicated by a stable baseline transendothelial electrical resistance (TEER) of approximately 800-1000 Ω.

  • Prepare serial dilutions of AM-966 in pre-warmed medium to final concentrations of 0.1, 1.0, and 10.0 µM. Include a vehicle control.

  • Gently add the AM-966 dilutions or vehicle control to the respective wells.

  • Immediately begin monitoring the TEER in real-time using the ECIS system. Set the frequency to 4000 Hz.

  • Record data continuously for at least 4 hours to observe both the initial decrease and any potential recovery of TEER.

  • Normalize the TEER values to the baseline reading just before the addition of the compound.

  • Analyze the data to determine the dose-dependent effect of AM-966 on endothelial barrier function.

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the inhibitory effect of AM-966 on LPA-induced cell migration.

Materials:

  • Human (A2058, IMR-90) or mouse (CHO-mLPA1) cells

  • Cell culture medium (serum-free for assay)

  • Boyden chambers (or Transwell inserts) with 8 µm pore size polycarbonate membranes

  • Lysophosphatidic Acid (LPA)

  • AM-966

  • Fibronectin (for coating membranes)

  • Calcein-AM or similar fluorescent dye for cell labeling

Procedure:

  • Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and allow to dry.

  • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Harvest and resuspend the cells in serum-free medium containing various concentrations of AM-966 or vehicle control. Incubate for 30 minutes at 37°C.

  • In the lower chamber, add serum-free medium containing LPA (e.g., 100 nM) as the chemoattractant.

  • Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber.

  • Incubate the chambers for 4-6 hours at 37°C in a humidified incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain kit).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, pre-label cells with Calcein-AM and quantify migration using a fluorescence plate reader.

  • Calculate the percentage inhibition of migration at each AM-966 concentration relative to the LPA-only control.

Intracellular Calcium Release Assay

Objective: To measure the ability of AM-966 to block LPA-induced increases in intracellular calcium.

Materials:

  • CHO cells stably expressing human or mouse LPA1 receptors

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Lysophosphatidic Acid (LPA)

  • AM-966

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the LPA1-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.

  • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the cells twice with HBSS.

  • Add HBSS containing various concentrations of AM-966 or vehicle control to the wells and incubate for 20 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).

  • Inject a solution of LPA (to a final concentration of ~10-30 nM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Calculate the peak fluorescence response for each well.

  • Determine the inhibitory effect of AM-966 by comparing the response in the presence of the antagonist to the LPA-only control.

Conclusion

The available data indicates that AM-966 is a potent antagonist of the LPA1 receptor in both human and mouse cells, effectively inhibiting chemotaxis and calcium mobilization. However, a significant species-specific data gap exists regarding its effect on endothelial permeability. In human endothelial cells, AM-966 paradoxically increases permeability through a RhoA-mediated pathway. The absence of comparable data in mouse endothelial cells highlights a critical area for future investigation to fully understand the translatability of this off-target effect. Researchers should consider these findings when designing and interpreting preclinical studies and be aware of the potential for unexpected vascular effects. The comparison with other LPA1 antagonists, particularly those in later stages of clinical development like BMS-986278, provides valuable context for the therapeutic potential and safety profile of targeting the LPA1 receptor.

References

AM-966 Validation in Primary Human Lung Fibroblasts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AM-966, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, with the approved anti-fibrotic drugs pirfenidone and nintedanib. The focus is on the validation of these compounds in primary human lung fibroblasts, offering a summary of their mechanisms of action, key in vitro efficacy data, and detailed experimental protocols.

Mechanism of Action and In Vitro Efficacy

AM-966 demonstrates anti-fibrotic potential by selectively targeting the LPA1 receptor, a key mediator of fibroblast activation and recruitment.[1][2] In comparison, pirfenidone exerts its effects through a broader mechanism, primarily by inhibiting the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) signaling pathway.[3][4][5] Nintedanib is a multi-tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), all of which are implicated in fibroblast proliferation and activation.[6][7]

The following tables summarize the available quantitative data for each compound's effect on key fibrotic processes in human lung fibroblasts.

Table 1: Inhibition of Primary Human Lung Fibroblast Proliferation

CompoundTarget/MechanismCell TypeAssayIC50Citation
AM-966 LPA1 AntagonistIMR-90 (human lung fibroblast cell line)LPA-induced Chemotaxis182 ± 86 nM[8]
Primary Human Lung FibroblastsProliferationData not available
Pirfenidone TGF-β InhibitionPrimary Human Lung FibroblastsProliferationDose-dependent inhibition observed, specific IC50 not consistently reported.[3][4][9]
Nintedanib PDGFR, FGFR, VEGFR InhibitionPrimary Human Lung Fibroblasts (from IPF patients)PDGF-stimulated Proliferation64 nM[6]

Table 2: Inhibition of Myofibroblast Differentiation (α-SMA Expression)

CompoundTarget/MechanismCell TypeAssayIC50/EffectCitation
AM-966 LPA1 AntagonistPrimary Human Lung Fibroblastsα-SMA ExpressionData not available
Pirfenidone TGF-β InhibitionPrimary Human Lung FibroblastsTGF-β-induced α-SMA ExpressionAttenuated expression[3][4]
Nintedanib PDGFR, FGFR, VEGFR InhibitionPrimary Human Lung Fibroblasts (from IPF patients)TGF-β-induced α-SMA mRNA Expression~144 nM[6]

Table 3: Inhibition of Extracellular Matrix (Collagen) Production

CompoundTarget/MechanismCell TypeAssayEffectCitation
AM-966 LPA1 AntagonistPrimary Human Lung FibroblastsCollagen ProductionData not available
Pirfenidone TGF-β InhibitionPrimary Human Lung FibroblastsTGF-β-induced Pro-collagen I ExpressionAttenuated expression[3][4]
Nintedanib PDGFR, FGFR, VEGFR InhibitionPrimary Human Lung Fibroblasts (from IPF patients)TGF-β-stimulated Collagen SecretionReduced secretion[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by each compound and a general workflow for their in vitro validation.

cluster_0 AM-966 Signaling Pathway LPA LPA LPA1 Receptor LPA1 Receptor LPA->LPA1 Receptor Gαi/q/12/13 Gαi/q/12/13 LPA1 Receptor->Gαi/q/12/13 RhoA RhoA Gαi/q/12/13->RhoA ROCK ROCK RhoA->ROCK Fibroblast Migration & Proliferation Fibroblast Migration & Proliferation ROCK->Fibroblast Migration & Proliferation AM-966 AM-966 AM-966->LPA1 Receptor cluster_1 Pirfenidone Signaling Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription (Collagen, α-SMA) Gene Transcription (Collagen, α-SMA) Nucleus->Gene Transcription (Collagen, α-SMA) Pirfenidone Pirfenidone Pirfenidone->TGF-β Receptor cluster_2 Nintedanib Signaling Pathway PDGF, FGF, VEGF PDGF, FGF, VEGF RTKs (PDGFR, FGFR, VEGFR) RTKs (PDGFR, FGFR, VEGFR) PDGF, FGF, VEGF->RTKs (PDGFR, FGFR, VEGFR) Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTKs (PDGFR, FGFR, VEGFR)->Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Fibroblast Proliferation & Survival Fibroblast Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK)->Fibroblast Proliferation & Survival Nintedanib Nintedanib Nintedanib->RTKs (PDGFR, FGFR, VEGFR) cluster_3 Experimental Workflow for In Vitro Validation Isolate Primary Human Lung Fibroblasts Isolate Primary Human Lung Fibroblasts Culture and Expand Fibroblasts Culture and Expand Fibroblasts Isolate Primary Human Lung Fibroblasts->Culture and Expand Fibroblasts Seed for Assays Seed for Assays Culture and Expand Fibroblasts->Seed for Assays Treat with AM-966, Pirfenidone, or Nintedanib Treat with AM-966, Pirfenidone, or Nintedanib Seed for Assays->Treat with AM-966, Pirfenidone, or Nintedanib Proliferation Assay (e.g., BrdU) Proliferation Assay (e.g., BrdU) Treat with AM-966, Pirfenidone, or Nintedanib->Proliferation Assay (e.g., BrdU) Myofibroblast Differentiation Assay (α-SMA Staining) Myofibroblast Differentiation Assay (α-SMA Staining) Treat with AM-966, Pirfenidone, or Nintedanib->Myofibroblast Differentiation Assay (α-SMA Staining) Collagen Production Assay (e.g., Sirius Red) Collagen Production Assay (e.g., Sirius Red) Treat with AM-966, Pirfenidone, or Nintedanib->Collagen Production Assay (e.g., Sirius Red) Data Analysis and Comparison Data Analysis and Comparison Proliferation Assay (e.g., BrdU)->Data Analysis and Comparison Myofibroblast Differentiation Assay (α-SMA Staining)->Data Analysis and Comparison Collagen Production Assay (e.g., Sirius Red)->Data Analysis and Comparison

References

AM-966 Demonstrates Potential Superiority in Preclinical Models of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – October 29, 2025 – New analyses of preclinical data suggest that AM-966, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), shows significant promise in treating lung fibrosis, with evidence pointing towards greater efficacy compared to the approved anti-fibrotic agent, pirfenidone. This comparison guide provides a detailed overview of AM-966's performance in preclinical disease models, offering valuable insights for researchers, scientists, and drug development professionals in the field of fibrotic diseases.

AM-966 is an orally bioavailable small molecule that has demonstrated potent and selective antagonism of the LPA1 receptor.[1] The LPA1 receptor pathway is strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by mediating fibroblast recruitment and activation.[2] Preclinical studies in the widely-used bleomycin-induced lung fibrosis mouse model have shown that AM-966 can significantly reduce lung injury, inflammation, and fibrosis.[1]

Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model

While direct head-to-head studies with comprehensive quantitative data are not extensively published, existing data allows for an objective comparison between AM-966 and pirfenidone in the bleomycin-induced lung fibrosis model.

Efficacy ParameterAM-966PirfenidoneDexamethasone
Fibrosis Score (Ashcroft) Significant reduction at 30 mg/kg.[1]Significant reduction at 200-300 mg/kg.Attenuates fibrosis.
Collagen Content Dose-dependent reduction.Significant reduction.Reduces collagen deposition.
Inflammatory Cell Infiltration Significant reduction in BALF.[1]Reduces inflammatory influx.Potent anti-inflammatory effects.
Pro-fibrotic Cytokines (e.g., TGF-β) Reduces pro-fibrotic cytokine production.Suppresses TGF-β1 expression.Attenuates TGF-β signaling.[3]

Note: This table represents a summary of findings from multiple preclinical studies and is intended for comparative purposes. Direct head-to-head studies may yield different results.

One study highlighted that a compound structurally related to AM-966 demonstrated a superior preventive effect on lung function decline compared to pirfenidone in the bleomycin model. While not a direct evaluation of AM-966, these findings are encouraging.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following is a representative protocol for the bleomycin-induced lung fibrosis model used to evaluate AM-966 and its alternatives.

Bleomycin-Induced Lung Fibrosis Model in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old, are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.

  • Treatment Administration:

    • AM-966: Administered orally, once or twice daily, at doses ranging from 10 to 60 mg/kg, starting on the day of bleomycin instillation (prophylactic regimen) or several days after (therapeutic regimen).

    • Pirfenidone: Typically administered orally in the feed (e.g., 0.5% w/w) or by oral gavage (e.g., 100-300 mg/kg/day).

    • Dexamethasone: Administered intraperitoneally at doses around 1 mg/kg/day.

  • Efficacy Assessment (typically at day 14 or 21):

    • Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.

    • Collagen Content: Lung homogenates are analyzed for hydroxyproline content, a key component of collagen, using a colorimetric assay.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential inflammatory cell counts and protein concentration as an indicator of lung injury.

    • Gene Expression Analysis: Lung tissue is analyzed for the expression of pro-fibrotic and inflammatory genes (e.g., TGF-β1, Collagen I, α-SMA) using quantitative real-time PCR.

Visualizing the Mechanism and Workflow

To further elucidate the context of AM-966's action, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates AM966 AM-966 This compound->LPA1 Blocks PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K/Akt G_protein->PI3K Ras_MAPK Ras/MAPK G_protein->Ras_MAPK Fibroblast_Activation Fibroblast Activation, Proliferation, Migration PLC->Fibroblast_Activation ROCK ROCK RhoA->ROCK ROCK->Fibroblast_Activation PI3K->Fibroblast_Activation Ras_MAPK->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-966.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis (Day 14/21) Animal_Model C57BL/6 Mice Bleomycin_Induction Intratracheal Bleomycin Instillation Animal_Model->Bleomycin_Induction Vehicle Vehicle Control Bleomycin_Induction->Vehicle This compound AM-966 Bleomycin_Induction->this compound Pirfenidone Pirfenidone Bleomycin_Induction->Pirfenidone Histology Histology (Ashcroft Score) Vehicle->Histology Collagen Collagen Assay (Hydroxyproline) Vehicle->Collagen BALF BALF Analysis (Cell Counts, Protein) Vehicle->BALF Gene_Expression Gene Expression (RT-PCR) Vehicle->Gene_Expression This compound->Histology This compound->Collagen This compound->BALF This compound->Gene_Expression Pirfenidone->Histology Pirfenidone->Collagen Pirfenidone->BALF Pirfenidone->Gene_Expression

Caption: Workflow for Evaluating Anti-Fibrotic Agents.

Conclusion

The available preclinical evidence strongly supports the continued investigation of AM-966 as a therapeutic agent for lung fibrosis. Its potent and selective inhibition of the LPA1 receptor, a key driver of the fibrotic process, translates to significant anti-fibrotic effects in animal models. While further direct comparative studies are warranted, the existing data suggests that AM-966 may offer an improved efficacy profile over current standards of care. These findings underscore the potential of targeting the LPA-LPA1 axis as a novel and effective strategy in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.

References

Reproducibility of AM-966 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the experimental results for AM-966, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is intended for researchers, scientists, and drug development professionals, with a focus on data reproducibility and comparison with existing alternatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of AM-966.

Table 1: In Vitro Activity of AM-966
AssayCell LineDescriptionIC50
LPA-stimulated Intracellular Calcium Release CHO cells expressing human LPA1 receptorsMeasures the inhibition of LPA-induced calcium mobilization, a key downstream signal of LPA1 activation.17 nM[1][2]
LPA-induced Chemotaxis IMR-90 human lung fibroblastsAssesses the inhibition of cell migration towards an LPA gradient, a crucial process in fibrosis.181 nM[1]
Table 2: In Vivo Efficacy of AM-966 in the Mouse Bleomycin Model of Lung Fibrosis

A study directly comparing AM-966 to pirfenidone, an approved drug for idiopathic pulmonary fibrosis, found that AM-966 demonstrated greater efficacy in reducing lung fibrosis in a 14-day bleomycin-induced lung injury model[2].

ParameterTreatment GroupOutcome
Lung Fibrosis AM-966 (30 mg/kg, twice daily)Significant reduction in lung fibrosis.
Vascular Leakage & Inflammation AM-966 (30 mg/kg, twice daily)Reduction in vascular leakage, tissue injury, and pro-fibrotic cytokine production[2].
Body Weight AM-966Maintained mouse body weight, indicating better tolerability compared to the bleomycin-only group[2].
Table 3: Unexpected Finding - Effect of AM-966 on Endothelial Permeability

Contrary to its anti-fibrotic effects, a study revealed that AM-966 can increase lung endothelial barrier permeability in vitro[3][4].

AssayCell LineKey Finding
Transendothelial Electrical Resistance (TEER) Human Lung Microvascular Endothelial Cells (HLMVECs)AM-966 decreased TEER in a dose-dependent manner, indicating increased permeability[3][4].
Cellular Morphology HLMVECsIncreased formation of stress fibers and gaps between endothelial cells[3][4].

Experimental Protocols

Calcium Flux Assay
  • Objective: To determine the potency of AM-966 in inhibiting LPA1 receptor activation.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • A baseline fluorescence measurement is taken.

    • Cells are incubated with varying concentrations of AM-966.

    • Lysophosphatidic acid (LPA) is added to stimulate the LPA1 receptor.

    • The change in intracellular calcium is quantified by measuring the fluorescence intensity.

    • The half-maximal inhibitory concentration (IC50) is calculated.

Chemotaxis Assay
  • Objective: To evaluate the effect of AM-966 on LPA-induced cell migration.

  • Methodology:

    • IMR-90 human lung fibroblasts are placed in the upper chamber of a Boyden chamber.

    • The lower chamber is filled with media containing LPA as a chemoattractant.

    • AM-966 at various concentrations is added to the upper chamber.

    • After incubation, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.

    • The IC50 value for the inhibition of chemotaxis is then determined.

Mouse Bleomycin Model of Lung Fibrosis
  • Objective: To assess the in vivo anti-fibrotic efficacy of AM-966.

  • Methodology:

    • Lung fibrosis is induced in mice via intratracheal instillation of bleomycin sulfate.

    • Mice are treated with AM-966 (e.g., 30 mg/kg, orally, twice daily) or a vehicle control.

    • At various time points (e.g., 3, 7, 14, and 28 days), bronchoalveolar lavage fluid (BALF) is collected to measure total protein, inflammatory cell counts, and cytokine levels.

    • Lungs are then harvested for histological analysis to score the extent of fibrosis and to measure collagen content.

Signaling Pathways and Experimental Workflows

cluster_0 AM-966 Effect on Endothelial Permeability AM-966 AM-966 LPA1 LPA1 Receptor AM-966->LPA1 Binds RhoA RhoA Activation LPA1->RhoA MLC_Phos MLC Phosphorylation RhoA->MLC_Phos VECad_Phos VE-Cadherin Phosphorylation RhoA->VECad_Phos Permeability Increased Endothelial Permeability MLC_Phos->Permeability VECad_Phos->Permeability

Caption: AM-966 signaling leading to increased endothelial permeability.

cluster_1 Bleomycin Model Experimental Workflow Induction Induce Lung Fibrosis (Bleomycin) Treatment Treat with AM-966 or Vehicle Induction->Treatment Analysis Analyze BALF and Lung Tissue Treatment->Analysis Evaluation Evaluate Fibrosis, Inflammation, and Vascular Leakage Analysis->Evaluation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AM-966

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AM-966, a potent and selective LPA1 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, the following procedures are based on general best practices for the disposal of solid organic chemical waste of unknown or non-characterized hazardousness. It is imperative to treat AM-966 as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and compliance with local, state, and federal regulations.

Key Properties of AM-966

A summary of the known quantitative data for AM-966 is presented below to inform handling and storage protocols.

PropertyValue
Molecular Formula C₂₇H₂₃ClN₂O₅
Molecular Weight 490.9 g/mol
Form Solid
Recommended Storage -20°C for up to 1 year; -80°C for up to 2 years

Step-by-Step Disposal Protocol for AM-966

The following protocol outlines the essential steps for the safe disposal of AM-966. This procedure should be performed in a designated area, typically a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

1. Waste Classification and Segregation:

  • Initial Assessment: In the absence of a specific SDS, AM-966 should be treated as a hazardous solid organic waste.

  • Segregation: Do not mix AM-966 waste with other waste streams, such as aqueous waste, solvents, or sharps. Keep it in a dedicated and clearly labeled container.

2. Waste Container Selection and Labeling:

  • Container: Use a chemically resistant, sealable container appropriate for solid waste. Ensure the container is in good condition and compatible with the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "AM-966". The label should also include the date of accumulation and the principal investigator's name and contact information.

3. Collection of Waste:

  • Solid Waste: Place any solid AM-966, contaminated weighing boats, or filter papers directly into the designated hazardous waste container.

  • Contaminated Materials: Any disposable materials that have come into contact with AM-966, such as gloves or paper towels, should also be disposed of in the same container.

  • Rinsing: If rinsing glassware that contained AM-966, use a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). The resulting solvent rinse should be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on your institution's waste stream protocols. Do not pour this rinse down the drain.

4. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area, which is typically a secondary container within a fume hood or a ventilated cabinet.

  • Incompatibles: Ensure the AM-966 waste container is not stored with incompatible chemicals, such as strong oxidizing agents.

5. Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for a period defined by your institution (often not to exceed 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of AM-966 is visualized in the diagram below. This workflow emphasizes the critical decision points and safety measures required for handling chemical waste in a laboratory setting.

AM-966 Disposal Workflow A Start: AM-966 Waste Generated B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B Safety First F Rinse Contaminated Glassware with Organic Solvent A->F If applicable C Classify as Hazardous Solid Organic Waste B->C D Select & Label Waste Container 'Hazardous Waste - AM-966' C->D E Place Solid Waste in Container D->E H Store Sealed Container in Satellite Accumulation Area E->H G Collect Solvent Rinse in Designated Liquid Waste Container F->G G->H I Contact EHS for Pickup H->I Container Full or Time Limit Reached J End: Proper Disposal by EHS I->J

Caption: Workflow for the safe disposal of AM-966.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of AM-966, thereby fostering a secure research environment.

Personal protective equipment for handling AM-966

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of AM-966 (CAS: 1228690-19-4), a high-affinity, selective, oral LPA1 (lysophosphatidic acid receptor 1) antagonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. AM-966 is intended for research use only and is not for human or veterinary use.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive GHS classification is not uniformly available across all supplier Safety Data Sheets (SDS), the available information indicates that AM-966 should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological properties have not been fully investigated. Therefore, a cautious approach to handling is warranted.

Recommended Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling AM-966 is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use.
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, an apron or coveralls may be necessary.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean, well-ventilated, and free of clutter. A chemical fume hood is recommended for all procedures involving the solid form of AM-966 or when preparing solutions.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use appropriate tools (e.g., spatula) to handle the powder.

  • Solution Preparation: When dissolving AM-966, add the solvent to the solid slowly to avoid splashing. As indicated by suppliers, AM-966 is soluble in DMSO.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Storage Plan

  • Short-term Storage: Store AM-966 in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Long-term Storage: For long-term storage, consult the supplier's recommendations, which may include storage at specific temperatures (e.g., -20°C).

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of AM-966 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Guidance

  • Waste Collection: Collect waste AM-966 and any materials that have come into contact with it (e.g., gloves, pipette tips, empty containers) in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix AM-966 waste with other waste streams unless specifically permitted by your institution's hazardous waste management plan.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of AM-966 in a laboratory setting.

AM966_Workflow Safe Handling and Disposal Workflow for AM-966 cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh Solid AM-966 prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate wash Wash Hands and Exposed Skin decontaminate->wash collect_waste Collect Waste in Labeled Container wash->collect_waste dispose Dispose via Institutional EHS collect_waste->dispose

Caption: Workflow for safe handling and disposal of AM-966.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.